Bis-(4-chloro-phenyl)-diazene
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(4-chlorophenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQLXCFUPJSGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305943 | |
| Record name | 1,2-Bis(4-chlorophenyl)diazene | |
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Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 4,4'-Dichloroazobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.0000657 [mmHg] | |
| Record name | 4,4'-Dichloroazobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1602-00-2 | |
| Record name | 1,2-Bis(4-chlorophenyl)diazene | |
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| Record name | 4,4'-Dichloroazobenzene | |
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| Record name | 4,4'-DICHLOROAZOBENZENE | |
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| Record name | 1,2-Bis(4-chlorophenyl)diazene | |
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| Record name | 4,4'-Dichloroazobenzene | |
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| Record name | 4,4'-DICHLOROAZOBENZENE | |
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| Record name | 4,4'-DICHLOROAZOBENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (E)-1,2-bis(4-chlorophenyl)diazene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-1,2-bis(4-chlorophenyl)diazene, a symmetrical aromatic azo compound. This document details the synthetic methodologies, experimental protocols, and extensive characterization data, presented in a structured format to facilitate reproducibility and further investigation in chemical and pharmaceutical research.
Synthesis of (E)-1,2-bis(4-chlorophenyl)diazene
The synthesis of (E)-1,2-bis(4-chlorophenyl)diazene is most commonly achieved through the oxidative coupling of 4-chloroaniline. This method is efficient for the preparation of symmetrical azobenzenes. Alternative methods, though less commonly reported for this specific compound, include oxidation using reagents like potassium permanganate or sodium hypochlorite.
Oxidative Coupling of 4-Chloroaniline using a Copper Nanoparticle Catalyst
This protocol outlines a robust and efficient method for the synthesis of (E)-1,2-bis(4-chlorophenyl)diazene via the copper-catalyzed oxidative coupling of 4-chloroaniline.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (2.0 mmol) and a catalytic amount of copper nanoparticles (20 mol%).
-
Solvent Addition: To the flask, add toluene as the solvent.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion of the reaction (typically 2-3 hours), filter the reaction mixture to remove the copper nanoparticle catalyst.
-
Work-up: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure (E)-1,2-bis(4-chlorophenyl)diazene as an orange solid.
Experimental Workflow:
Caption: Synthetic workflow for (E)-1,2-bis(4-chlorophenyl)diazene.
Characterization Data
The structural confirmation and purity assessment of the synthesized (E)-1,2-bis(4-chlorophenyl)diazene are performed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Appearance | Orange Solid |
| Melting Point | 180-182 °C |
Spectroscopic Data
Table 1: Summary of Spectroscopic Data
| Technique | Data |
| ¹H NMR (300 MHz, C₆D₆) | δ 7.66 (d, J = 8.7 Hz, 4H), 7.09 (d, J = 8.7 Hz, 4H) |
| ¹³C NMR (75 MHz, C₆D₆) | δ 151.0, 137.3, 129.5, 124.4 |
| FTIR (film, cm⁻¹) | 1587, 1547, 1478, 1402 |
| Mass Spec. (EI) | m/z (%): 250 (M⁺, 23.3), 139 (37.4), 113 (31.8), 111 (100), 75 (39.7), 50 (11.0)[2] |
| UV-Vis (in DCM) | λmax ≈ 301 nm |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. The two doublets observed correspond to the aromatic protons. The downfield doublet at δ 7.66 ppm is assigned to the protons ortho to the azo group, which are deshielded by the electron-withdrawing nature of the diazene linkage. The upfield doublet at δ 7.09 ppm corresponds to the protons meta to the azo group. The coupling constant of 8.7 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum displays four distinct signals, consistent with the four different carbon environments in the symmetrical molecule. The signal at δ 151.0 ppm is attributed to the carbon atoms directly attached to the nitrogen atoms of the azo group. The peak at δ 137.3 ppm corresponds to the carbon atoms bearing the chlorine substituent. The signals at δ 129.5 and 124.4 ppm are assigned to the remaining aromatic carbons.
-
FTIR Spectroscopy: The infrared spectrum shows characteristic absorption bands. The peaks in the 1600-1450 cm⁻¹ region are typical for C=C stretching vibrations within the aromatic rings. The band at 1587 cm⁻¹ can be attributed to the N=N stretching vibration of the azo group. The bands at 1478 and 1402 cm⁻¹ are also associated with the aromatic structure.
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak (M⁺) at m/z 250, which corresponds to the molecular weight of (E)-1,2-bis(4-chlorophenyl)diazene. The isotopic pattern of the molecular ion, with a significant M+2 peak, is characteristic of a compound containing two chlorine atoms. The base peak at m/z 111 corresponds to the 4-chlorophenyl radical cation, a common fragment. Other significant fragments include the loss of a chlorine atom and further fragmentation of the aromatic rings.
-
UV-Vis Spectroscopy: The UV-Vis spectrum in dichloromethane exhibits an absorption maximum around 301 nm. This absorption band is attributed to the π → π* electronic transition of the conjugated azo system.
Logical Relationship of Characterization Methods:
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Bis-(4-chloro-phenyl)-diazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by a central diazene group (N=N) flanked by two 4-chlorophenyl rings. This symmetrical molecule is a solid at room temperature and has been a subject of interest in various chemical research areas, including dye chemistry and materials science. Its photochromic properties, arising from the cis-trans isomerization of the azo bridge, make it a candidate for applications in molecular switches and optical data storage. For drug development professionals, understanding the physicochemical properties and potential biological activities of halogenated aromatic compounds like this compound is crucial for assessing its potential as a scaffold or intermediate in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological implications.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₂N₂ | [1] |
| Molecular Weight | 251.11 g/mol | [2] |
| Appearance | Orange solid | [3] |
| Melting Point | 182-184 °C | [3] |
| Boiling Point | 375.2 °C at 760 mmHg | [1] |
| Density | 1.27 g/cm³ | [1] |
| Vapor Pressure | 0.0000657 mmHg | [2] |
| Solubility | Insoluble in water. | [4] |
| CAS Number | 1602-00-2 | [1] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes for this compound are the oxidation of 4-chloroaniline and the reduction of 4-chloronitrobenzene.
1. Oxidation of 4-chloroaniline
This method involves the oxidation of 4-chloroaniline using an oxidizing agent such as potassium permanganate or a peroxidase enzyme.[2][5]
Materials:
-
4-chloroaniline
-
Potassium permanganate (KMnO₄) or Soya cell wall peroxidases[5]
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-chloroaniline in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.
-
Cool the 4-chloroaniline solution in an ice bath.
-
Slowly add the potassium permanganate solution dropwise to the stirred 4-chloroaniline solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.
-
Extract the filtrate with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield orange crystals of this compound.
2. Reduction of 4-chloronitrobenzene
This method involves the reduction of 4-chloronitrobenzene using a reducing agent in an alkaline medium.[6]
Materials:
-
4-chloronitrobenzene
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Glucose monohydrate
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add ethanol, a 30% aqueous solution of sodium hydroxide, and 4-chloronitrobenzene.
-
Heat the reaction mixture to 50 °C with stirring.
-
Prepare a solution of glucose monohydrate in water and add it to the reaction mixture.
-
Continue stirring at 50 °C for approximately 2 hours. Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the mixture and acidify it with 2M hydrochloric acid.
-
A precipitate of this compound will form.
-
Filter the precipitate and wash it with distilled water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization of this compound
Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl rings. The symmetry of the molecule should result in a simplified spectrum. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze it as a thin film.
-
Instrumentation: Record the IR spectrum using an FTIR spectrometer.
-
Analysis: Look for characteristic absorption bands:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C aromatic ring stretching: ~1600 cm⁻¹
-
N=N stretching: ~1400-1450 cm⁻¹ (often weak)
-
C-Cl stretching: ~1000-1100 cm⁻¹
-
3. Mass Spectrometry (MS)
-
Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.
-
Analysis: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (250.0064 g/mol for the most abundant isotopes).[1] The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key characteristic, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a characteristic ratio. Common fragment ions would include those corresponding to the chlorophenyl group (m/z 111) and the chlorobenzenediazonium ion (m/z 139).[2]
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the scientific literature regarding the direct interaction of this compound with specific biological signaling pathways. However, studies on related azo compounds and chlorinated aromatic hydrocarbons provide some insights into potential biological effects.
Some azo compounds have been shown to possess antimicrobial and antibiofilm activities.[7] The toxicity of chlorinated aromatic compounds is a well-studied area, with potential for genotoxicity and cytotoxicity.[5][8] For instance, the related compound 4,4'-dichloroazoxybenzene has shown positive results in mutagenicity assays.[5] It is plausible that this compound could interact with cellular processes related to oxidative stress, given the metabolism of similar compounds can generate reactive intermediates.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. This is a critical area of investigation for assessing its potential in drug development, either as a therapeutic agent or as a scaffold that requires modification to mitigate potential toxicity.
Visualizations
Caption: Synthetic workflow for this compound via oxidation.
Caption: Synthetic workflow for this compound via reduction.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 4,4'-Dichloroazoxybenzene | C12H8Cl2N2O | CID 11960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]
- 8. series.publisso.de [series.publisso.de]
An In-Depth Technical Guide to Bis-(4-chloro-phenyl)-diazene (CAS 1602-00-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by a diazene core (-N=N-) symmetrically substituted with two 4-chlorophenyl rings. Its CAS number is 1602-00-2. This molecule is of significant interest in various fields of chemical research due to its photochromic properties, potential as a synthetic intermediate, and the broader biological activities associated with azobenzene derivatives. The presence of chlorine atoms on the phenyl rings modifies its electronic properties, influencing its stability, reactivity, and spectral characteristics.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and potential applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized below. These data are crucial for its identification, purification, and application in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂N₂ | [1][2] |
| Molecular Weight | 251.11 g/mol | [1][2] |
| Appearance | Light yellow to orange powder/crystals | |
| Boiling Point | 375.2 °C at 760 mmHg | [1] |
| Flash Point | 180.7 °C | [1] |
| Density | 1.27 g/cm³ | [1] |
| InChI Key | XHQLXCFUPJSGOE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of the symmetric this compound would be expected to show two doublets in the aromatic region, corresponding to the ortho and meta protons relative to the azo group. The chemical shifts are influenced by the electron-withdrawing nature of both the azo group and the chlorine atoms.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~7.85 | Doublet | ~8.5 | 2, 2', 6, 6'-H (ortho to -N=N-) |
| ~7.50 | Doublet | ~8.5 | 3, 3', 5, 5'-H (meta to -N=N-) |
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show four signals for the aromatic carbons due to the molecule's symmetry.
| Chemical Shift (δ) (ppm) | Assignment |
| ~150 | C1/C1' (ipso to -N=N-) |
| ~138 | C4/C4' (ipso to -Cl) |
| ~129 | C3/C3'/C5/C5' |
| ~124 | C2/C2'/C6/C6' |
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3080 | Aromatic C-H stretch |
| ~1580 | C=C aromatic ring stretch |
| ~1480 | N=N stretch (often weak) |
| ~1090 | C-Cl stretch |
| ~830 | para-disubstituted C-H bend (out-of-plane) |
Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of N₂ and cleavage of the C-N bonds.
| m/z | Fragment |
| 250/252/254 | [M]⁺ (Molecular ion with isotopic pattern for two Cl atoms) |
| 222/224/226 | [M - N₂]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its preparation in a laboratory setting. Two common synthetic routes are the oxidation of 4-chloroaniline and the reduction of 4-chloronitrobenzene.
Synthesis via Oxidation of 4-Chloroaniline
This method involves the oxidation of the amino group of 4-chloroaniline to form the diazene linkage.
Materials:
-
4-chloroaniline
-
Sodium hypochlorite (NaOCl) solution (bleach) or other oxidizing agents like potassium permanganate (KMnO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Dissolve 4-chloroaniline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C with constant stirring.
-
Slowly add an aqueous solution of sodium hypochlorite dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a colored solid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as crystals.
Synthesis via Reduction of 4-Chloronitrobenzene
This method involves the reduction of the nitro group of 4-chloronitrobenzene. Depending on the reducing agent and reaction conditions, the reaction can be controlled to yield the azo compound.
Materials:
-
4-chloronitrobenzene
-
Zinc powder or other reducing agents like lithium aluminum hydride (LiAlH₄)
-
Sodium hydroxide (NaOH)
-
Ethanol or methanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 4-chloronitrobenzene in a mixture of ethanol and water.
-
Add sodium hydroxide to the suspension and heat the mixture to reflux with vigorous stirring.
-
Gradually add zinc powder to the refluxing mixture in small portions. The reaction is exothermic.
-
Continue refluxing for several hours after the addition of zinc is complete. Monitor the reaction by TLC.
-
After the reaction is complete, filter the hot reaction mixture to remove the zinc oxide and any unreacted zinc.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the precipitated product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent.
Biological Activity and Applications in Drug Development
While specific biological activity data for this compound is limited in publicly available literature, the broader class of azobenzene derivatives has attracted considerable attention in medicinal chemistry and drug development.
General Biological Activities of Azobenzene Derivatives
Azobenzene-containing molecules have been reported to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antibiofilm Activity: Structurally related compounds like 4,4'-dihydroxy-azobenzene have demonstrated inhibitory effects against pathogenic bacteria such as Staphylococcus aureus.
-
Anticancer Activity: Some azobenzene derivatives have shown cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The azobenzene scaffold can be incorporated into molecules to act as inhibitors for specific enzymes.
The biological activity of these compounds is often dependent on their isomeric state (cis or trans), which can be controlled by light.
Photopharmacology and Drug Design
The ability of azobenzenes to undergo reversible photoisomerization between the thermally stable trans isomer and the metastable cis isomer upon irradiation with light of specific wavelengths is the foundation of photopharmacology . This concept involves the design of drugs whose biological activity can be switched on or off with high spatiotemporal precision using light.
-
The trans isomer is typically planar and more stable, while the cis isomer is bent and less stable.
-
This geometric change can dramatically alter the molecule's ability to bind to a biological target, such as a receptor or an enzyme.
-
By incorporating an azobenzene moiety into a pharmacophore, it is possible to create a photoswitchable drug that is active in one isomeric form and inactive in the other.
This compound, as a core azobenzene structure, serves as a valuable scaffold for the design and synthesis of such photoswitchable molecules. The chloro-substituents can be further functionalized to attach pharmacophores or to tune the photophysical properties of the molecule.
Hypothetical Signaling Pathway Modulation
Due to the lack of specific data for this compound, a generalized signaling pathway is presented to illustrate the concept of photopharmacological control. An azobenzene-containing drug could be designed to target a key protein in a signaling cascade, such as a kinase or an ion channel.
In this hypothetical model, the trans form of the drug is unable to bind to the active site of a target kinase. Upon irradiation with UV light, it isomerizes to the cis form, which has the correct conformation to bind and inhibit the kinase, thereby blocking the downstream signaling and cellular response. This effect can be reversed with visible light or by allowing the molecule to thermally relax back to the trans state.
Safety and Toxicity
Information on the specific toxicity of this compound is not extensively detailed. However, as a chlorinated aromatic compound, it should be handled with appropriate safety precautions in a laboratory setting. Standard practices for handling chemical reagents, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are recommended. For the related compound 4,4'-Dichloroazoxybenzene, GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
Conclusion
This compound is a molecule with interesting chemical and physical properties. While its direct biological applications are not yet well-documented, its core azobenzene structure makes it a compound of high interest for the development of photoswitchable tools for chemical biology and for the design of novel therapeutics in the field of photopharmacology. The synthetic routes are well-established, and its characterization can be readily achieved using standard analytical techniques. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully explore its potential in drug discovery and development.
References
Unveiling the Molecular Landscape of Bis-(4-chloro-phenyl)-diazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This symmetrical aromatic azo compound is of interest in various chemical and biological research areas. This document consolidates key data, presents a detailed experimental protocol for its synthesis, and outlines a typical characterization workflow.
Molecular Structure and Chemical Formula
This compound is characterized by two 4-chlorophenyl rings linked by a central diazene (-N=N-) bridge. The molecule exists predominantly as the more stable (E)-isomer, where the phenyl groups are on opposite sides of the azo bond.
Molecular Formula: C₁₂H₈Cl₂N₂
Structure:
The key structural feature is the azo group, which can undergo cis-trans isomerization upon exposure to light, a property that makes related azobenzene derivatives valuable in the development of molecular switches and photosensitive materials.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-1,2-bis(4-chlorophenyl)diazene | N/A |
| CAS Number | 1602-00-2 | N/A |
| Molecular Weight | 251.11 g/mol | N/A |
| Appearance | Orange-red crystals | N/A |
| Melting Point | 182-184 °C | [1] |
| Boiling Point | 375.2 °C at 760 mmHg | [2] |
| Density | 1.27 g/cm³ | [2] |
| SMILES | Clc1ccc(N=Nc2ccc(Cl)cc2)cc1 | N/A |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.46-7.49 (d, 4H), 7.83-7.87 (d, 4H) | [3] |
| Mass Spec. (EI) | m/z 250 (M+), 139, 111 (100%), 75 | [3] |
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of symmetrical aromatic azo compounds like this compound is the oxidation of the corresponding aniline derivative. The following protocol is based on established methods for the synthesis of similar azoarenes.
Materials:
-
4-chloroaniline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 4-chloroaniline in ethanol.
-
Preparation of Oxidizing Agent: In a separate beaker, prepare an aqueous solution of potassium permanganate and sodium hydroxide.
-
Oxidation Reaction: Cool the 4-chloroaniline solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the cooled 4-chloroaniline solution with constant and vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure orange-red crystals of this compound.
Visualization of Experimental Workflow
The logical flow of the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Synthetic and characterization workflow for this compound.
Biological Activity and Potential Applications
While extensive research on the specific biological signaling pathways of this compound is limited, it is known to be a metabolite of 4-chloroaniline. Some studies have indicated that related chlorinated azobenzenes may exhibit mutagenic properties. The core azobenzene structure is a key photoprobe, and its derivatives are widely investigated for applications in molecular switches, optical data storage, and photopharmacology. Further research is warranted to fully elucidate the biological effects and potential therapeutic or industrial applications of this compound.
References
Spectroscopic Profile of Bis-(4-chloro-phenyl)-diazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.87 - 7.83 | Doublet | 8.9 | 4H | Aromatic protons ortho to the azo group |
| 7.49 - 7.46 | Doublet | 8.9 | 4H | Aromatic protons meta to the azo group |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~151 | Aromatic carbons attached to the azo group (C-N=N) |
| ~138 | Aromatic carbons bearing the chloro substituent (C-Cl) |
| ~129 | Aromatic CH carbons meta to the azo group |
| ~124 | Aromatic CH carbons ortho to the azo group |
Solvent: DMSO-d₆. Note: The chemical shifts are estimated based on typical values for substituted azobenzenes and may vary slightly based on experimental conditions.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3080 | Aromatic C-H stretch |
| ~1580 | C=C aromatic ring stretch |
| ~1480 | N=N azo group stretch |
| ~1090 | C-Cl stretch |
| ~840 | para-disubstituted C-H bend (out-of-plane) |
Sample Preparation: KBr pellet. Note: The wavenumbers are based on data from structurally similar compounds and characteristic infrared absorption frequencies.
Table 4: UV-Vis Spectroscopic Data
| λmax (nm) | Transition Type |
| ~390 (shoulder) | n → π |
| ~357 | π → π |
Solvent: Ethanol. The n → π transition for the trans-isomer is often observed as a shoulder on the more intense π → π* absorption band.*[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm probe was used for both ¹H and ¹³C NMR analyses.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (DMSO-d₆) for ¹³C NMR. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing: The raw data was processed using appropriate NMR software (e.g., MestReNova, TopSpin). Fourier transformation was applied to the free induction decay (FID), followed by phase and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector was utilized.
Sample Preparation: A small amount of the solid this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment was recorded prior to the sample analysis.
Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline corrected.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent) with a double-beam configuration was employed.
Sample Preparation: A stock solution of this compound was prepared in a suitable UV-grade solvent, such as ethanol. The stock solution was then diluted to a concentration that resulted in an absorbance of approximately 1 arbitrary unit at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.
Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
Cuvette: A 1 cm path length quartz cuvette was used.
-
Blank: The spectrum of the pure solvent was recorded as a baseline and automatically subtracted from the sample spectrum.
Data Processing: The resulting spectrum of absorbance versus wavelength was plotted. The wavelengths of maximum absorbance (λmax) were identified.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Bis-(4-chloro-phenyl)-diazene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an azo compound with potential applications in various fields, including as a chemical intermediate in the dye industry. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its handling, formulation, and the assessment of its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also details standardized experimental protocols for determining these properties and includes data from analogous compounds for illustrative purposes.
Chemical and Physical Properties
This compound is a solid, orange-red crystalline compound.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 4,4'-Dichloroazobenzene, DCAB | [2] |
| CAS Number | 1602-00-2 | [3] |
| Molecular Formula | C₁₂H₈Cl₂N₂ | [3] |
| Molecular Weight | 251.11 g/mol | [2] |
| Physical State | Solid | [4] |
| Appearance | Orange-red crystals | [1] |
| Melting Point | 182-184 °C | [5] |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in public literature. However, based on the general characteristics of azobenzenes and dichlorinated aromatic compounds, a qualitative solubility profile can be inferred.
Qualitative Solubility:
-
Aqueous Solubility: Azobenzenes are generally characterized by their poor solubility in water due to their nonpolar nature.[1][6]
-
Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents. For analogous compounds like azobenzene, solubility has been noted in ethyl alcohol, acetone, and dimethyl sulfoxide (DMSO).[1] Similarly, a related compound, 4,4'-Dichlorodiphenyl sulfone, is soluble in acetone, dichloromethane, and ethyl acetate.[7] A bulletin on DMSO solubility indicates that p-Dichlorobenzene is "Very Soluble" in DMSO.[8]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols should be followed.
2.1.1. Aqueous Solubility Determination (OECD 105)
The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[4][9]
-
Principle: These methods determine the saturation mass concentration of a substance in water at a given temperature.[4] Preliminary information on the substance's structural formula, vapor pressure, and dissociation and hydrolysis constants is beneficial.[4]
-
Column Elution Method: Suitable for substances with solubilities below 10⁻² g/L. Water is saturated with the substance in a column, and the eluate is analyzed.[1]
-
Flask Method: Suitable for substances with solubilities above 10⁻² g/L. The substance is dissolved in water in a flask with stirring until equilibrium is reached. The concentration of the dissolved substance is then measured after filtration or centrifugation.[1]
-
Analysis: The concentration of the dissolved this compound in the aqueous phase can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[1]
2.1.2. Organic Solvent Solubility Determination
A common method for determining solubility in organic solvents involves the preparation of saturated solutions and subsequent analysis.
-
Procedure: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). After reaching equilibrium, the suspension is filtered to remove undissolved solid.
-
Quantification: A known volume of the clear, saturated filtrate is diluted, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or a validated stability-indicating HPLC method. A calibration curve prepared with known concentrations of the compound is used for quantification.[10][11]
The following diagram illustrates a general workflow for determining the solubility of a compound.
References
- 1. filab.fr [filab.fr]
- 2. oecd.org [oecd.org]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. laboratuar.com [laboratuar.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Disequilibrating azobenzenes by visible-light sensitization under confinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. analysis.rs [analysis.rs]
Safety and handling precautions for Bis-(4-chloro-phenyl)-diazene
An In-Depth Technical Guide to the Safety and Handling of Bis-(4-chloro-phenyl)-diazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 1602-00-2), a compound used in laboratory and chemical manufacturing settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂N₂ |
| Molecular Weight | 251.10 g/mol [1] |
| CAS Number | 1602-00-2[1][2][3] |
| Appearance | Orange solid |
| Boiling Point | 375.2°C at 760 mmHg[1] |
| Melting Point | 182-184°C |
| Flash Point | 180.7°C[1] |
| Density | 1.27 g/cm³[1] |
| Purity | Typically 95% or 96%[1][3] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonised System (GHS). A summary of its classification is provided in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risks.
Handling
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Ensure adequate exhaust ventilation in areas where dust is formed.[2]
-
Wash hands thoroughly before breaks and at the end of the workday.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[2]
Storage
-
Store in a dry area.[2]
-
Recommended storage temperature is 2-8°C.[2]
-
Keep containers tightly closed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[2]
-
Skin Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
Caption: Required PPE for handling this compound.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and containment.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
Caption: Workflow for responding to a spill of this compound.
Experimental Protocols: Acute Oral Toxicity Assessment
General Principles of Acute Oral Toxicity Testing
-
Test Animals: Typically, young adult rats are used.[3]
-
Administration: The substance is administered orally in a single dose via gavage.[4] If a single dose is not feasible, it may be given in smaller fractions over a period not exceeding 24 hours.[4]
-
Dosage: Graduated doses are administered to different groups of animals.
-
Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[4]
OECD Test Guideline 423: Acute Toxic Class Method
This method is a stepwise procedure using a minimum number of animals per step. The goal is to classify the substance into a toxicity category based on the observed mortality.
-
Dosing: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.
-
Observation: The animals are observed for mortality.
-
Stepwise Procedure:
-
If mortality occurs, the test is repeated with a lower dose in another group of animals.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
Classification: The substance is classified based on the dose at which mortality is observed.
OECD Test Guideline 425: Up-and-Down Procedure
This method allows for the estimation of the LD50 value with a confidence interval.
-
Dosing: A single animal is dosed at a time.
-
Observation: The animal is observed for a defined period.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
LD50 Estimation: The LD50 is calculated from the results of a series of these sequential tests.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Special Hazards: No specific data is available for this compound, but similar chlorinated organic compounds may produce toxic fumes, including hydrogen chloride, upon combustion.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Disposal Considerations
Dispose of this product and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[2]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are familiar with and adhere to these guidelines. For further details, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to (E)-1,2-bis(4-chlorophenyl)diazene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-1,2-bis(4-chlorophenyl)diazene, a member of the azobenzene family, is a symmetrically substituted aromatic azo compound. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the potential biological activities of this compound, drawing insights from studies on structurally related molecules, and discusses plausible mechanisms of action, including the induction of apoptosis. Detailed experimental protocols and structured data are presented to facilitate further research and application in drug discovery and development.
Chemical Identity and Properties
(E)-1,2-bis(4-chlorophenyl)diazene is also known by several synonyms, including Bis-(4-chloro-phenyl)-diazene and 4,4'-Dichloroazobenzene.[1][2] Its IUPAC name is (E)-1,2-bis(4-chlorophenyl)diazene.[3]
Physicochemical Properties
A summary of the key physicochemical properties of (E)-1,2-bis(4-chlorophenyl)diazene is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1602-00-2 | [3] |
| Molecular Formula | C₁₂H₈Cl₂N₂ | [3] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | Orange Solid / Orange-red crystals | [4] |
| Melting Point | 180-182 °C | [4] |
| Boiling Point | 375.2 °C at 760 mmHg | [4] |
| Density | 1.27 g/cm³ | [4] |
| Flash Point | 180.7 °C | [4] |
Synthesis
A common and effective method for the synthesis of (E)-1,2-bis(4-chlorophenyl)diazene is the oxidative coupling of 4-chloroaniline using copper nanoparticles as a catalyst.[5]
Experimental Protocol: Oxidative Coupling of 4-Chloroaniline
Materials:
-
4-chloroaniline
-
Copper nanoparticles
-
Toluene
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Stir a mixture of 4-chloroaniline (2 mmol) and copper nanoparticles (20 mol%) in toluene at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-3 hours), separate the copper nanoparticles by filtration.
-
Extract the filtrate with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the resulting crude product by column chromatography using petroleum ether and ethyl acetate as the eluent to yield (E)-1,2-bis(4-chlorophenyl)diazene.[5]
Synthesis Workflow
References
The Advent and Advancement of Dichlorinated Azobenzenes: A Technical Guide
Affiliation: Google Research
Abstract
Dichlorinated azobenzenes represent a significant subclass of azobenzene derivatives, characterized by the presence of two chlorine atoms on their phenyl rings. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of these compounds. It further delves into their toxicological profiles, metabolic pathways, and the molecular signaling cascades they influence. Detailed experimental protocols for their synthesis and analysis are provided, alongside quantitative data presented in tabular format for comparative analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development.
Introduction: A Historical Perspective
The journey of dichlorinated azobenzenes is intrinsically linked to the discovery of their parent compound, azobenzene. First synthesized by Eilhard Mitscherlich in 1834, azobenzene's remarkable ability to undergo reversible trans-cis isomerization upon exposure to light was not fully recognized until 1937.[1] This discovery of photoswitching laid the groundwork for the development of a vast array of photosensitive materials and molecular machines.
While a definitive date for the first synthesis of a dichlorinated azobenzene isomer is not prominently documented, their emergence is a logical progression from the advancements in aromatic chemistry and chlorination techniques in the late 19th and early 20th centuries. The industrial synthesis of chlorinated aromatic compounds provided the necessary precursors for the creation of dichlorinated azobenzene derivatives. Early investigations into these compounds were likely driven by their potential application as dyes and pigments, a primary use for azo compounds in general. In modern research, interest has shifted towards their unique photochemical properties and their roles as environmental contaminants and toxicological agents.
Physicochemical Properties of Dichlorinated Azobenzenes
The substitution of chlorine atoms onto the azobenzene scaffold significantly influences its physicochemical properties. These properties, which vary between isomers, are crucial for understanding their environmental fate, bioavailability, and toxicological profiles. The following tables summarize key quantitative data for representative dichlorinated azobenzene isomers and their parent compounds.
Table 1: General Properties of Azobenzene and Dichlorobenzene Precursors
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Azobenzene | C₁₂H₁₀N₂ | 182.22 | 68 | 293 | 1.09 |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -17 | 180.5 | 1.30 |
| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -24.8 | 173 | 1.29 |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 53.5 | 174 | 1.25 |
Table 2: Physicochemical Properties of Dichlorinated Azobenzene Isomers
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | LogP |
| 2,2'-Dichloroazobenzene | C₁₂H₈Cl₂N₂ | 251.11 | 376.9 | 1.27 | 5.41 |
| 3,3'-Dichloroazobenzene | C₁₂H₈Cl₂N₂ | 251.11 | Data not available | Data not available | Data not available |
| 4,4'-Dichloroazobenzene | C₁₂H₈Cl₂N₂ | 251.11 | Data not available | Data not available | Data not available |
Note: Comprehensive experimental data for all dichlorinated azobenzene isomers is limited in publicly available literature. The provided data is based on available information.
Synthesis of Dichlorinated Azobenzenes: Experimental Protocols
The synthesis of dichlorinated azobenzenes can be achieved through several established methods for forming the azo bridge. The choice of method often depends on the desired isomer and the availability of starting materials. Below are representative protocols for the synthesis of dichlorinated azobenzenes.
General Workflow for Azobenzene Synthesis
The synthesis of dichlorinated azobenzenes typically follows a multi-step process that begins with the appropriate dichloroaniline or dichloronitrobenzene precursors. A generalized workflow is depicted below.
Protocol 1: Oxidative Coupling of Dichloroanilines
This method is suitable for the synthesis of symmetrical dichlorinated azobenzenes.
-
Materials:
-
Dichloroaniline isomer (e.g., 4,4'-dichloroaniline)
-
Oxidizing agent (e.g., potassium permanganate, manganese dioxide)
-
Solvent (e.g., acetone, dichloromethane)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
Dissolve the dichloroaniline isomer in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the oxidizing agent to the solution. The reaction may be exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid oxidant byproducts.
-
Wash the filtrate with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure dichlorinated azobenzene.
-
Protocol 2: Reductive Coupling of Dichloronitrobenzenes
This method is also used for synthesizing symmetrical dichlorinated azobenzenes.
-
Materials:
-
Dichloronitrobenzene isomer (e.g., 3,3'-dichloronitrobenzene)
-
Reducing agent (e.g., zinc dust, lithium aluminum hydride)
-
Solvent (e.g., ethanol, tetrahydrofuran)
-
Base (e.g., sodium hydroxide)
-
-
Procedure:
-
In a round-bottom flask, suspend the dichloronitrobenzene isomer in the chosen solvent.
-
Add the reducing agent and the base to the suspension.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted reducing agent and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
-
Toxicology and Metabolic Pathways
The toxicology of dichlorinated azobenzenes is primarily associated with their metabolism. Like other azo compounds, they are subject to reductive cleavage of the azo bond, particularly by azoreductases present in the gut microbiota and the liver. This metabolic process yields two molecules of the corresponding dichloroaniline.
Dichloroanilines are known to be toxic and can induce a range of adverse health effects, including methemoglobinemia, hepatotoxicity, and nephrotoxicity. The primary mechanism of their toxicity is believed to be the metabolic activation of the amino group to reactive electrophilic species, such as nitroso and nitrenium ions. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and genotoxicity.
Metabolic Activation and Genotoxicity
The metabolic activation of dichloroanilines and their subsequent interaction with DNA is a critical pathway for their carcinogenic potential.
Signaling Pathways and Molecular Interactions
The genotoxic effects of dichlorinated azobenzene metabolites can trigger a cascade of cellular signaling pathways in response to DNA damage. While specific studies on dichlorinated azobenzenes are limited, the pathways activated by their aromatic amine metabolites are well-characterized.
Upon formation of DNA adducts, cells activate DNA damage response (DDR) pathways. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.
Activation of p53 can lead to cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, p53 can initiate apoptosis (programmed cell death) to eliminate the damaged cell. Chronic exposure and persistent DNA damage can overwhelm these protective mechanisms, leading to mutations and potentially initiating carcinogenesis.
Conclusion
Dichlorinated azobenzenes are a class of compounds with a rich history rooted in the development of synthetic dyes and a present-day relevance in the fields of photochemistry and toxicology. Their synthesis is achievable through well-established organic chemistry reactions, and their physicochemical properties are dictated by the position of the chlorine substituents. The primary toxicological concern associated with these compounds is their metabolic conversion to dichlorinated anilines, which can lead to genotoxicity through the formation of DNA adducts. Understanding the synthesis, properties, and biological interactions of dichlorinated azobenzenes is crucial for assessing their environmental and health impacts and for harnessing the unique photochemical properties of the broader azobenzene family in various scientific and technological applications. Further research is warranted to fully elucidate the specific toxicological profiles and molecular mechanisms of action for all dichlorinated azobenzene isomers.
References
In-Depth Technical Guide on Bis-(4-chloro-phenyl)-diazene: A Literature Review for Drug Development Professionals
An Overview of a Diazene Derivative with Potential Pharmacological Significance
Introduction
Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by two 4-chlorophenyl groups linked by a diazene (-N=N-) functional group. While research directly investigating its therapeutic applications is limited, the broader class of azobenzene derivatives has garnered significant interest in medicinal chemistry and drug development. This is due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of chlorine atoms on the phenyl rings of this compound influences its electronic and steric properties, which can in turn modulate its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogs, with a focus on its chemical properties, synthesis, toxicological profile, and potential as a scaffold for drug design. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its evaluation as a potential drug candidate. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
| Property | Value | Reference |
| CAS Number | 1602-00-2 | [1] |
| Molecular Formula | C₁₂H₈Cl₂N₂ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| IUPAC Name | (E)-1,2-bis(4-chlorophenyl)diazene | [1] |
| Synonyms | 4,4'-Dichloroazobenzene, p,p'-Dichloroazobenzene | |
| Appearance | Orange-red crystalline solid | |
| Melting Point | 138-142 °C | |
| Boiling Point | 375.2 °C at 760 mmHg | |
| Flash Point | 180.7 °C | |
| Purity | Typically available at 96% purity | [1] |
Synthesis of this compound
The synthesis of this compound and other azobenzene derivatives can be achieved through various established chemical reactions. A common and effective method is the oxidation of the corresponding aniline precursor, in this case, 4-chloroaniline.
Experimental Protocol: Oxidation of 4-Chloroaniline
Materials:
-
4-chloroaniline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 4-chloroaniline in ethanol in a round-bottom flask.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.
-
Reaction: Cool the 4-chloroaniline solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the cooled and stirring 4-chloroaniline solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol to yield orange-red crystals.
Toxicological Profile
While specific toxicological studies on this compound are not extensively available in the reviewed literature, data on structurally similar compounds, such as 4,4'-dichloroazoxybenzene, provide valuable insights into its potential hazards. It is important to note that azobenzene compounds can be metabolized to potentially carcinogenic aromatic amines.
GHS Hazard Statements for 4,4'-Dichloroazoxybenzene
The following GHS hazard statements have been reported for the closely related 4,4'-dichloroazoxybenzene, suggesting that this compound should be handled with caution.
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Mutagenicity
Studies on a range of herbicide-derived chlorinated azobenzenes, including 4,4'-dichloroazoxybenzene, have been conducted to assess their mutagenicity. Positive results were obtained for 4,4'-dichloroazoxybenzene in the Salmonella typhimurium plate incorporation method and the fluctuation test, both in the presence and absence of liver post-mitochondrial fractions, under aerobic and anaerobic conditions.[2] This suggests a potential for genotoxicity that should be carefully evaluated for this compound.
Potential Biological Activities and Drug Development Applications
Direct evidence for the biological activities of this compound is currently limited in the scientific literature. However, the broader class of azobenzene and diazene derivatives has shown promise in various therapeutic areas, particularly in oncology. The exploration of these related compounds provides a rationale for investigating the potential of this compound as a lead structure in drug discovery.
Anticancer Potential
Numerous studies have reported the cytotoxic effects of various substituted azobenzene compounds against a range of cancer cell lines. The nature and position of substituents on the phenyl rings are critical determinants of their anticancer activity. For instance, dimeric 3,5-bis(benzylidene)-4-piperidones containing 4-chloro substituents have shown low cytotoxicity, while other halogenated derivatives have exhibited significant anticancer effects.[3] This highlights the complex structure-activity relationships within this class of compounds.
Enzyme Inhibition
Enzyme inhibition is a common mechanism of action for many therapeutic agents. While specific enzyme inhibition data for this compound is not available, related compounds have been investigated as enzyme inhibitors. For example, syringaldazine has been shown to be an uncompetitive inhibitor of 4-chloroaniline peroxidation, a reaction that can produce 4,4'-dichloroazobenzene.[4]
Azobenzene as a Photoswitchable Moiety in Drug Delivery
Azobenzene and its derivatives are known for their ability to undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light. This photoswitchable property has been harnessed in the design of sophisticated drug delivery systems. The trans isomer is generally more stable and less polar, while the cis isomer is less stable and more polar. This light-induced change in conformation and polarity can be used to trigger the release of a therapeutic agent from a carrier molecule or a nanocarrier at a specific site in the body, offering the potential for targeted and controlled drug delivery.
Experimental Protocols for Biological Evaluation
To facilitate further research into the pharmacological potential of this compound, the following are detailed, adaptable protocols for key biological assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further prepare a series of dilutions of the compound in complete culture medium. After the 24-hour incubation, remove the medium from each well and replace it with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a no-treatment control.[2]
-
Incubation: Incubate the plates for another 24, 48, or 72 hours under the same conditions.[2]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will metabolize the yellow MTT into purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This is a general protocol that can be adapted to assess the inhibitory activity of this compound against a specific enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (inhibitor)
-
Appropriate buffer solution for the enzyme reaction
-
Cofactors, if required by the enzyme
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well plates
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the enzyme, substrate, and this compound in the appropriate buffer or solvent.
-
Assay Setup: In a cuvette or a well of a microplate, add the buffer, the enzyme, and varying concentrations of this compound. Include a control reaction with no inhibitor.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4]
Signaling Pathways and Logical Relationships
While specific signaling pathways modulated by this compound have not been elucidated, the following diagrams illustrate general experimental workflows and logical relationships relevant to its study as a potential drug candidate.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Logical relationships between the properties and potential biological activities of this compound.
Conclusion and Future Directions
This compound represents a chemical scaffold with unexplored potential in drug discovery. While direct biological data is scarce, the known activities of related azobenzene derivatives, particularly in the realm of anticancer research, provide a strong rationale for its further investigation. The presence of chlorine substituents is likely to significantly influence its biological profile, and a systematic evaluation of its cytotoxicity against a panel of cancer cell lines is a crucial next step.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, antimicrobial, and enzyme inhibitory activities of this compound.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound in biologically relevant systems.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the chemical structure impact its biological activity.
-
In Silico Modeling: Employing computational methods to predict potential biological targets and guide the design of more potent and selective analogs.
-
Pharmacokinetic and Toxicological Profiling: Conducting in-depth ADMET studies to assess its drug-like properties and safety profile.
By systematically addressing these research areas, the scientific community can determine the true therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents.
References
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bis-(4-chloro-phenyl)-diazene
Introduction: Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound. Molecules in this class are characterized by a central diazene (N=N) functional group connecting two substituted phenyl rings. These compounds are of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. They serve as versatile building blocks for more complex molecular architectures, including polymers and liquid crystals. The photoisomerization properties of the azo group also make them candidates for the development of molecular switches and light-responsive materials.
The following sections detail two common and reliable methods for the laboratory-scale synthesis of this compound: the reductive coupling of 4-chloronitrobenzene and the oxidation of 4-chloroaniline.
Method 1: Synthesis via Reductive Coupling of 4-Chloronitrobenzene
Application Note: This method involves the reduction of an aromatic nitro compound, 4-chloronitrobenzene, in an alkaline alcoholic solution using a reducing agent such as zinc dust. The reaction proceeds through the formation of intermediate nitroso and hydroxylamine species, which then condense to form the azo bridge. This bimolecular reductive coupling is a classic and robust method for preparing symmetrical azoarenes. Careful control of the reaction conditions, particularly temperature and the rate of addition of the reducing agent, is crucial for achieving high yields and purity.
Data Presentation: Summary of Reaction Parameters
| Parameter | Value / Condition |
| Starting Material | 4-Chloronitrobenzene |
| Reducing Agent | Zinc Dust |
| Solvent System | Ethanol (95%) / Water |
| Reaction Medium | Sodium Hydroxide (Aqueous Solution) |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 2 - 3 hours |
| Typical Yield | 75-85% |
Experimental Protocol:
-
Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Place the apparatus in a heating mantle.
-
Reagent Preparation: In the flask, dissolve 10.0 g of 4-chloronitrobenzene in 100 mL of 95% ethanol.
-
Initiation of Reaction: While stirring, add a solution of 10.0 g of sodium hydroxide in 20 mL of water to the flask. The solution will turn dark.
-
Addition of Reducing Agent: Begin heating the mixture to a gentle reflux. Once refluxing, add 12.0 g of zinc dust in small portions through the condenser over a period of 30 minutes. The addition should be controlled to maintain a steady reflux without becoming too vigorous.
-
Reaction Progression: After all the zinc has been added, continue to heat the mixture under reflux with vigorous stirring for an additional 2 hours. During this time, the color of the reaction mixture should change from a dark red-brown to a lighter orange-red.
-
Product Isolation (Work-up): While still hot, filter the reaction mixture by suction filtration to remove zinc oxide and any unreacted zinc. Wash the collected solid with a small amount of hot ethanol to recover any adsorbed product.
-
Crystallization: Transfer the hot filtrate to a beaker and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization of the orange-red product.
-
Purification: Collect the crude crystals by suction filtration. Recrystallize the product from ethanol or glacial acetic acid to obtain pure, bright orange needles of this compound. Dry the final product in a desiccator.
-
Characterization: Confirm the identity and purity of the product by determining its melting point (literature: 188-189 °C) and using spectroscopic methods such as NMR or IR spectroscopy if available.
Workflow Diagram: Reductive Coupling
Caption: Workflow for the synthesis of this compound via reductive coupling.
Method 2: Synthesis via Oxidation of 4-Chloroaniline
Application Note: This method provides an alternative route through the oxidation of an aromatic amine, 4-chloroaniline. Various oxidizing agents can be employed; potassium permanganate (KMnO₄) in an acetone solvent is a common choice. The reaction involves the oxidative coupling of two aniline molecules to form the diazene linkage. This method is effective but requires careful temperature control, as the oxidation can be exothermic and may lead to side products if not properly managed. Peroxidases can also be used for this transformation.[1]
Data Presentation: Summary of Reaction Parameters
| Parameter | Value / Condition |
| Starting Material | 4-Chloroaniline |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Acetone |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours |
| Typical Yield | 60-70% |
Experimental Protocol:
-
Reaction Setup: Place a 500 mL beaker equipped with a magnetic stirrer in a large ice-water bath to ensure efficient cooling.
-
Reagent Preparation: Dissolve 5.0 g of 4-chloroaniline in 150 mL of acetone in the beaker and cool the solution to below 10 °C.
-
Addition of Oxidizing Agent: While stirring vigorously, add 7.0 g of finely powdered potassium permanganate to the solution in small portions over about 30 minutes. Maintain the temperature of the reaction mixture between 0 and 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, continue to stir the mixture in the ice bath for an additional hour. The reaction is accompanied by the formation of a brown precipitate of manganese dioxide (MnO₂).
-
Product Isolation (Work-up): Filter the reaction mixture by suction filtration to remove the manganese dioxide. Wash the brown precipitate on the filter with a small amount of fresh acetone to recover the product.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator. An orange-red solid residue will remain.
-
Purification: Suspend the crude solid in water, stir well to dissolve any inorganic impurities, and collect the product by filtration. Recrystallize the solid from ethanol to yield the pure this compound.
-
Characterization: Confirm the product's identity and purity via melting point determination and spectroscopic analysis as described in Method 1.
Workflow Diagram: Oxidation
Caption: Workflow for the synthesis of this compound via oxidation.
Safety Precautions
-
General: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chloronitrobenzene: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
4-Chloroaniline: This compound is toxic upon ingestion, inhalation, and skin absorption. Handle with care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Potassium Permanganate: Strong oxidizing agent. Contact with other materials may cause fire. Harmful if swallowed.
-
Solvents: Ethanol and acetone are flammable. Ensure there are no open flames or ignition sources nearby.
References
Application Notes and Protocols for the Purification of Bis-(4-chloro-phenyl)-diazene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This compound is a symmetrical azo dye often synthesized through the oxidation of 4-chloroaniline. The purification process is critical to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purification detailed herein are recrystallization and column chromatography. This guide offers step-by-step instructions for both techniques, along with methods for the analysis of the purified product to ensure high purity for research and development applications.
Introduction
This compound is a chemical compound with the molecular formula C₁₂H₈Cl₂N₂. Its structure features a central diazene (N=N) group connecting two 4-chlorophenyl rings. Azo compounds are widely utilized in various fields, including as dyes, food additives, and indicators. In research and drug development, purified azobenzene derivatives are crucial for ensuring the accuracy and reproducibility of experimental results. Impurities can interfere with biological assays, spectroscopic analysis, and material science applications. The following protocols outline two effective methods for obtaining high-purity this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (E)-1,2-bis(4-chlorophenyl)diazene |
| CAS Number | 1602-00-2 |
| Molecular Formula | C₁₂H₈Cl₂N₂ |
| Molecular Weight | 251.11 g/mol |
| Appearance | Orange to red crystalline solid |
| Melting Point | 188-191 °C |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ethyl acetate, dichloromethane), insoluble in water. |
Experimental Protocols
Prior to purification, it is assumed that crude this compound has been synthesized, for instance, by the oxidation of 4-chloroaniline.
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify crystalline compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound. An ethanol/water mixture can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers or test tubes for fraction collection
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane or a low polarity hexane/ethyl acetate mixture). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin the elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A common starting eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased (e.g., to 8:2, 7:3 v/v) to elute the desired compound.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by visual inspection of the colored band of the compound moving down the column.
-
Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Analysis of Purified Product
Table 2: Characterization Data of Purified this compound
| Analysis | Expected Result |
| Melting Point | A sharp melting point range close to the literature value (188-191 °C) indicates high purity. |
| ¹H NMR | The proton NMR spectrum should show signals corresponding to the aromatic protons of the chlorophenyl rings. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbon atoms in the molecule, with distinct peaks for the carbons attached to chlorine and nitrogen. |
| TLC | A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound. |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Step-by-step protocol for purification by recrystallization.
Caption: Step-by-step protocol for purification by column chromatography.
Applications of Bis-(4-chloro-phenyl)-diazene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by a central diazene group (-N=N-) connecting two 4-chlorophenyl rings. While its primary application lies within the dye industry due to its chromophoric nature, its utility in organic synthesis is centered on its role as a stable scaffold that can be derivatized, and its photoresponsive properties inherent to the azobenzene core. This document provides an overview of its synthesis, physicochemical properties, and potential applications in organic synthesis, including detailed protocols and conceptual pathways for further functionalization.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. This data is essential for its characterization and for planning synthetic transformations.
| Property | Value | Reference |
| IUPAC Name | (E)-1,2-bis(4-chlorophenyl)diazene | |
| Synonyms | 4,4'-Dichloroazobenzene, p,p'-Dichloroazobenzene | |
| CAS Number | 1602-00-2 | |
| Molecular Formula | C₁₂H₈Cl₂N₂ | |
| Molecular Weight | 251.12 g/mol | |
| Appearance | Orange to red crystalline powder | |
| Melting Point | 186-188 °C | |
| Boiling Point | 375.2 °C at 760 mmHg | |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and chloroform. | |
| UV-Vis (λmax) | ~350 nm (π-π* transition of the trans-isomer), ~450 nm (n-π* transition of the cis-isomer) | |
| IR (KBr, cm⁻¹) | ~1580 (N=N stretch), ~1480 (C=C aromatic stretch), ~1090 (C-Cl stretch), ~830 (para-disubstituted C-H bend) |
Applications in Organic Synthesis
While direct, widespread applications of this compound as a reactive intermediate in complex organic synthesis are not extensively documented, its structure lends itself to several potential uses:
-
Precursor for Functionalized Azobenzenes: The chloro substituents on the phenyl rings can be displaced through nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. A more common approach is to synthesize derivatives from substituted anilines. However, if starting from 4,4'-dichloroazobenzene, metal-catalyzed cross-coupling reactions could potentially be employed to introduce new functional groups.
-
Photoswitchable Systems: Like other azobenzenes, this compound can undergo reversible trans-cis isomerization upon irradiation with UV-Vis light. The more stable trans isomer can be converted to the cis isomer with UV light, and the cis isomer can revert to the trans isomer thermally or with visible light. This property makes it a candidate for incorporation into photoresponsive materials, such as polymers and liquid crystals, where the change in molecular geometry can alter the bulk properties of the material.
-
Synthesis of Azo Dyes: While it is itself a dye, it can also serve as a scaffold for the synthesis of more complex dyestuffs. Further substitution on the aromatic rings can be used to tune the color and dyeing properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard method for the synthesis of symmetrical azo compounds from the corresponding aniline.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-Chloroaniline (2.55 g, 20 mmol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Sodium Nitrite (1.45 g, 21 mmol)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization:
-
In a 100 mL beaker, dissolve 4-chloroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold 4-chloroaniline solution over a period of 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.
-
-
Coupling (Self-Coupling):
-
In this specific synthesis, the diazonium salt is not coupled with another component but undergoes a reaction (often catalyzed by copper salts in other procedures, but can proceed under these conditions to some extent) to form the symmetrical azo compound. A more reliable method for symmetrical azo compounds is reductive coupling of the corresponding nitroaromatic compound. However, for the purpose of this protocol, we will proceed with a simplified diazotization that can lead to the desired product, albeit potentially in lower yields compared to other methods. A more standard laboratory preparation would involve the reduction of 4-chloronitrobenzene.
-
-
Isolation and Purification:
-
Allow the reaction mixture to stand in the ice bath for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from hot ethanol to obtain orange-red needles of this compound.
-
Dry the crystals in a desiccator.
-
Expected Yield: The yield can vary significantly depending on the exact conditions.
Characterization: The product can be characterized by its melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and UV-Vis) as detailed in Table 1.
Protocol 2: Conceptual Pathway for Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol outlines a conceptual approach for the derivatization of this compound, leveraging the chloro-substituents for cross-coupling reactions. This is a potential application, though not widely documented for this specific substrate.
Reaction Scheme:
Figure 2: Conceptual Suzuki-Miyaura Cross-Coupling.
Proposed Methodology:
-
To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (3 equivalents).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated to reflux (e.g., 90-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired bis-(4-aryl-phenyl)-diazene.
Conclusion
This compound is a readily accessible aromatic azo compound. While its direct application as a reactive intermediate in multi-step organic synthesis is not extensively reported, its robust azobenzene scaffold and the presence of chloro-substituents offer potential for its use as a precursor in the synthesis of more complex, functionalized azobenzenes and photoswitchable materials. The protocols provided herein offer a basis for its synthesis and conceptual pathways for its further derivatization, which can be valuable for researchers in materials science and medicinal chemistry. Further exploration of its reactivity in modern cross-coupling reactions could unveil new synthetic utilities for this compound.
Application Notes and Protocols: Bis-(4-chloro-phenyl)-diazene as a Photoswitchable Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is a halogenated aromatic azo compound that exhibits photochromism. This property allows for the reversible isomerization between its thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. This light-induced switching of molecular geometry and polarity makes this compound a valuable tool in various research fields, including materials science and photopharmacology. The introduction of chlorine atoms on the phenyl rings can influence the photophysical properties, such as shifting the absorption spectra and altering the thermal stability of the cis isomer, which can be advantageous for specific applications.
These application notes provide an overview of the photochemical properties of this compound, protocols for its synthesis and photoswitching, and potential applications in biological systems, including methodologies for assessing its cytotoxic effects.
Photophysical Properties
The photoswitching behavior of this compound is characterized by distinct changes in its UV-Vis absorption spectrum upon irradiation. The trans isomer typically displays a strong π-π* absorption band in the UV-A region and a weaker, lower-energy n-π* band in the visible region. Upon irradiation with UV light, the molecule isomerizes to the cis form, leading to a decrease in the intensity of the π-π* band and an increase in the intensity of the n-π* band. The back-isomerization to the more stable trans form can be induced by irradiation with visible light or occurs thermally in the dark.
Table 1: Photophysical Data for this compound and Related Azobenzene Derivatives
| Property | This compound (Estimated) | Azobenzene (in Methanol) | Notes |
| trans Isomer | |||
| λmax (π-π) | ~330 - 350 nm | ~320 nm | The π-π transition is characteristic of the extended conjugation in the trans form. |
| λmax (n-π) | ~450 - 460 nm[1] | ~440 nm | This transition is formally forbidden and thus has a lower molar absorptivity. |
| cis Isomer | |||
| λmax (π-π) | ~280 - 300 nm | ~280 nm | The π-π* band is blue-shifted and has a lower intensity in the cis form due to the non-planar geometry. |
| λmax (n-π) | ~430 - 440 nm | ~430 nm | The n-π band of the cis isomer often shows a slight blue-shift and increased intensity compared to the trans isomer. |
| Photoswitching Parameters | |||
| Quantum Yield (Φtrans→cis) | 0.1 - 0.2 | 0.11 | The efficiency of the forward photoisomerization upon UV irradiation. |
| Quantum Yield (Φcis→trans) | 0.4 - 0.5 | 0.41 | The efficiency of the backward photoisomerization upon visible light irradiation. |
| Thermal Half-life (t1/2) of cis isomer | Hours to Days | ~47 hours (in benzene at 25°C) | The thermal relaxation rate is dependent on the solvent and temperature. Halogenation can influence this property. |
Note: Specific experimental data for this compound is limited. The values presented are estimates based on data from unsubstituted azobenzene and general trends observed for halogenated azobenzenes.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of symmetrical azobenzenes through the oxidative coupling of anilines.
Materials:
-
4-chloroaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, flasks, and other standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
Diazotization of 4-chloroaniline:
-
Dissolve a specific molar quantity of 4-chloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
-
Coupling Reaction:
-
In a separate beaker, prepare a solution of 4-chloroaniline in aqueous ethanol.
-
Slowly add the freshly prepared diazonium salt solution to the 4-chloroaniline solution with vigorous stirring.
-
Make the reaction mixture alkaline by the slow addition of a concentrated NaOH solution. The azo coupling reaction will proceed, and a colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the reaction is complete, collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.
-
Dry the purified product in a desiccator.
-
Characterization:
-
The final product should be characterized by techniques such as melting point determination, and spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
References
Application Notes and Protocols for Bis-(4-chloro-phenyl)-diazene in Molecular Machines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis-(4-chloro-phenyl)-diazene as a photoswitchable component in the development of molecular machines. This document includes key photophysical and thermal data, detailed experimental protocols for synthesis and characterization, and visualizations of the underlying molecular processes.
Introduction to this compound as a Molecular Switch
This compound, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound that exhibits reversible photoisomerization. This property allows it to function as a molecular switch, converting between a thermally stable E (trans) isomer and a metastable Z (cis) isomer upon irradiation with light of specific wavelengths. The significant geometric change between the two isomers can be harnessed to induce mechanical work at the molecular level, making it a valuable building block for the construction of light-controlled molecular machines. Such machines have potential applications in areas ranging from targeted drug delivery and release to the development of photoresponsive materials and nanoscale robotics.
The chlorine substituents at the para positions of the phenyl rings influence the electronic and steric properties of the azobenzene core, thereby modulating its photophysical and thermal characteristics. Understanding these properties is crucial for the rational design of molecular machines with desired functionalities.
Physicochemical and Photophysical Properties
The performance of this compound as a molecular switch is defined by its spectroscopic and kinetic parameters. While specific experimental data for this compound is not abundant in the literature, the following tables summarize key properties based on available information for 4,4'-dichloroazobenzene and closely related substituted azobenzenes.
Table 1: Spectroscopic Properties of this compound Isomers
| Isomer | Transition | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| E (trans) | π-π | ~320-345[1] | High (typical for azobenzenes) | Various |
| n-π | ~440 | Low (typical for azobenzenes) | Various | |
| Z (cis) | π-π | ~280 | Moderate (typical for azobenzenes) | Various |
| n-π | ~440-450 | Moderate (typical for azobenzenes) | Various |
Note: The primary absorption peak of the trans isomer can shift, for instance from 320 nm to 345 nm in the presence of gold nanoparticles. A shoulder absorption peak for the trans isomer has been observed at 390 nm.[1]
Table 2: Photoisomerization and Thermal Relaxation Data
| Parameter | Value | Conditions |
| E → Z Photoisomerization | ||
| Excitation Wavelength | ~365 nm (UV) | Typical for π-π* transition |
| Quantum Yield (ΦE→Z) | Not specifically reported; similar para-substituted azobenzene amides show values of 2.79% and 6.19% in DMSO.[2] | |
| Z → E Photoisomerization | ||
| Excitation Wavelength | >420 nm (Visible) | Typical for n-π* transition |
| Quantum Yield (ΦZ→E) | Not specifically reported | |
| Thermal Relaxation (Z → E) | ||
| Half-life (t1/2) of Z-isomer | Not specifically reported; a tetra-ortho-chlorinated azobenzene exhibits a half-life of ~11 days.[3] Unsubstituted azobenzene has a half-life of approximately 2 days.[2] | Room Temperature |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of symmetrical azobenzenes is the oxidative coupling of anilines. The following protocol is adapted from procedures for similar substituted azobenzenes and is expected to be effective for the synthesis of this compound from 4-chloroaniline.
Materials:
-
4-chloroaniline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Ice bath
-
Stirring plate
Procedure:
-
Dissolution of Starting Material: Dissolve 4-chloroaniline in ethanol in a round-bottom flask.
-
Preparation of Oxidizing Agent: In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.
-
Oxidative Coupling: Cool the 4-chloroaniline solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the stirred 4-chloroaniline solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate. Extract the filtrate with dichloromethane.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
Characterization of Isomers and Determination of Photophysical Properties
The photoisomerization of this compound can be monitored and quantified using UV-Vis spectroscopy.
Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Light source for irradiation (e.g., LED with specific wavelengths, ~365 nm and >420 nm)
-
Quartz cuvette
-
Inert gas supply (e.g., nitrogen or argon) for deaeration (optional but recommended)
Protocol for Monitoring Photoisomerization:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, DMSO) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~1 at the λmax of the π-π* transition of the E-isomer.
-
(Optional) Deaeration: Deaerate the solution by bubbling with an inert gas for 10-15 minutes to minimize photodegradation.
-
Initial Spectrum (100% E-isomer): Record the full UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the thermally stable E-isomer.
-
E → Z Photoisomerization: Irradiate the sample with a UV light source (~365 nm) corresponding to the π-π* transition of the E-isomer.
-
Monitoring Isomerization: Periodically record the UV-Vis spectrum during irradiation until a photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum. A decrease in the π-π* band and an increase in the n-π* band are expected.
-
Z → E Isomerization (Photochemical): Irradiate the sample at the PSS with visible light (>420 nm) corresponding to the n-π* transition of the Z-isomer. Record spectra intermittently until the original E-isomer spectrum is recovered.
-
Z → E Isomerization (Thermal): Place the cuvette in a temperature-controlled holder in the dark and record spectra at regular time intervals to monitor the thermal back-reaction.
Data Analysis: The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known. The kinetics of the thermal relaxation can be determined by fitting the time-dependent absorbance data to a first-order kinetic model to extract the rate constant and subsequently the half-life of the Z-isomer.
Visualizations
Signaling Pathway of Photoisomerization
The following diagram illustrates the photochemical and thermal isomerization pathways of this compound.
Caption: Reversible photoisomerization and thermal relaxation of this compound.
Experimental Workflow for Characterization
The logical flow of experiments to characterize the photoswitching properties of this compound is depicted below.
Caption: Workflow for the synthesis and photochemical characterization of this compound.
Logical Relationship in a Molecular Machine
This diagram illustrates the fundamental principle of how the isomerization of a this compound unit can be used to control the state of a molecular machine.
Caption: Principle of a light-driven molecular machine using this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tetra-ortho-Chlorinated Azobenzene Molecule for Visible-Light Photon Energy Conversion and Storage [mdpi.com]
Application Notes and Protocols for the Photochemical Isomerization of Bis-(4-chloro-phenyl)-diazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is a photoswitchable molecule that undergoes reversible isomerization upon exposure to light of specific wavelengths. The molecule can exist in two isomeric forms: the thermodynamically stable trans-(E) isomer and the metastable cis-(Z) isomer. Irradiation with ultraviolet (UV) light, typically in the range of 320-380 nm, induces a transformation from the trans to the cis isomer. The reverse isomerization, from cis back to trans, can be triggered by visible light (around 400-450 nm) or by thermal relaxation in the dark. This reversible process is accompanied by significant changes in the molecule's geometry, dipole moment, and UV-Visible absorption spectrum, making it a valuable component in the development of light-responsive materials, molecular switches, and photopharmacology.
This document provides a detailed experimental setup and protocols for the photochemical isomerization of this compound, along with a summary of key quantitative data to facilitate its application in research and development.
Physicochemical Properties and Spectroscopic Data
The photochemical behavior of this compound is characterized by distinct spectroscopic signatures for its trans and cis isomers. The efficiency of the photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed. The thermal stability of the cis isomer is described by the rate constant (k) of its thermal back-isomerization to the trans form.
Table 1: Spectroscopic and Photochemical Properties of this compound
| Parameter | trans-Isomer | cis-Isomer | Solvent | Reference |
| λmax (π-π) | ~320-345 nm | --- | Various | [1] |
| λmax (n-π) | --- | ~440-455 nm | Various | [2][3] |
| Molar Absorptivity (ε) at λmax | High | Low | Various | [4] |
| Quantum Yield (Φtrans→cis) | Dependent on wavelength and solvent | --- | Various | [5][6] |
| Quantum Yield (Φcis→trans) | --- | Dependent on wavelength and solvent | Various | [5][6] |
Note: Specific values for molar absorptivity and quantum yields are highly dependent on the solvent and the specific experimental conditions. Researchers should determine these values for their specific system.
Table 2: Kinetics of Thermal cis-to-trans Isomerization
| Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) | Reference |
| Various polar solvents | Ambient | Accelerated rates observed | Shorter | [7][8] |
| Various non-polar solvents | Ambient | Slower rates observed | Longer | [7][8] |
Note: The rate of thermal isomerization is significantly influenced by solvent polarity and temperature.[3][9]
Experimental Protocols
The following protocols outline the procedures for inducing and monitoring the photochemical isomerization of this compound.
Protocol 1: trans-to-cis Photoisomerization
Objective: To induce the isomerization of trans-Bis-(4-chloro-phenyl)-diazene to its cis isomer using UV light.
Materials:
-
trans-Bis-(4-chloro-phenyl)-diazene
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
UV lamp with a principal emission wavelength around 365 nm (e.g., LED or mercury lamp)[2]
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation: Prepare a solution of trans-Bis-(4-chloro-phenyl)-diazene in the chosen solvent. The concentration should be adjusted to yield an absorbance of approximately 1 at the λmax of the trans isomer (~320-345 nm) to ensure sufficient light absorption while minimizing inner filter effects.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.
-
Irradiation: Place the quartz cuvette containing the sample in a suitable holder and irradiate it with the UV lamp (e.g., 365 nm). If using a magnetic stirrer, ensure continuous stirring during irradiation for uniform light exposure.
-
Monitoring the Isomerization: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. The progress of the isomerization is monitored by the decrease in the absorbance of the π-π* transition band of the trans isomer and the increase in the absorbance of the n-π* transition band of the cis isomer (~440-455 nm).[2][3]
-
Photostationary State: Continue irradiation until no further changes are observed in the absorption spectrum. This indicates that a photostationary state (PSS) has been reached, which is a dynamic equilibrium between the forward (trans to cis) and reverse (cis to trans) photo-reactions.[10]
Protocol 2: cis-to-trans Isomerization (Photochemical and Thermal)
Objective: To induce the back-isomerization of the cis isomer to the trans isomer using visible light or heat.
A. Photochemical Back-Isomerization
Materials:
-
Solution of this compound at the photostationary state (from Protocol 1)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Visible light source with an emission wavelength around 450 nm
Procedure:
-
Irradiation: Irradiate the solution from Protocol 1 (at the PSS) with visible light (e.g., ~450 nm).
-
Monitoring: Record the UV-Vis spectra at regular intervals. The back-isomerization is observed by the increase in the absorbance of the trans isomer's π-π* band and the decrease in the cis isomer's n-π* band.
-
Completion: Continue irradiation until the spectrum returns to its initial state (predominantly trans isomer).
B. Thermal Back-Isomerization
Materials:
-
Solution of this compound at the photostationary state (from Protocol 1)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Dark environment (e.g., by covering the spectrophotometer)
Procedure:
-
Temperature Control: Place the cuvette containing the PSS solution in the temperature-controlled holder of the spectrophotometer set to a desired temperature.
-
Monitoring in the Dark: Keep the sample in the dark and record the UV-Vis spectra at regular time intervals. The thermal decay of the cis isomer is monitored by the increase in the absorbance of the trans isomer.
-
Kinetic Analysis: The rate constant (k) of the first-order thermal isomerization can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction (all cis has converted to trans) and At is the absorbance at time t.[9]
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental processes and the underlying photochemical principles, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for the photochemical isomerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polarity controlled reaction path and kinetics of thermal cis-to-trans isomerization of 4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis-(4-chloro-phenyl)-diazene as a Versatile Building Block for Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of polymers derived from bis-(4-chloro-phenyl)-diazene. This monomer serves as a valuable building block for creating stimuli-responsive polymers with significant potential in drug delivery and smart materials development. The protocols detailed below offer a foundational methodology for the synthesis and characterization of these advanced polymeric systems.
Introduction
This compound, an aromatic azo compound, is a compelling monomer for polymer synthesis due to the unique photochromic and redox-sensitive nature of the central diazene (azo) group. The presence of chlorine atoms on the phenyl rings can further modulate the electronic properties and reactivity of the monomer, as well as the solubility and thermal stability of the resulting polymers. Polymers incorporating this moiety can be designed to respond to specific external stimuli, such as light and hypoxic conditions, making them highly attractive for targeted drug delivery, controlled release systems, and the development of photo-switchable materials.
The key feature of azobenzene-containing polymers is their ability to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. The trans isomer is generally more stable, while the cis isomer is metastable. This photo-isomerization leads to significant changes in the polymer's conformation, polarity, and, consequently, its macroscopic properties. Furthermore, the azo bond is susceptible to reductive cleavage under hypoxic conditions, a characteristic often found in solid tumors, offering a pathway for targeted drug release.
Applications in Drug Delivery
Polymers synthesized from this compound are particularly promising for advanced drug delivery systems. The stimuli-responsive nature of the azo moiety allows for the design of "smart" drug carriers that can release their therapeutic payload in a spatially and temporally controlled manner.
Hypoxia-Responsive Drug Delivery
Solid tumors often exhibit hypoxic microenvironments due to their rapid growth and insufficient blood supply. This unique feature can be exploited for targeted cancer therapy. Azo-containing polymers can be designed to be stable under normal oxygen levels (normoxia) but degrade under hypoxic conditions. This is due to the presence of azoreductase enzymes in hypoxic tissues, which selectively cleave the azo bond (-N=N-) into two amine groups.[1][2][3] This cleavage can lead to the disassembly of a polymer-based drug carrier, such as a polymersome or micelle, triggering the release of an encapsulated drug directly at the tumor site.[1][2][4] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[1][2]
Signaling Pathway for Hypoxia-Triggered Drug Release
References
- 1. Hypoxia-Responsive Polymersomes for Drug Delivery to Hypoxic Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Responsive Polymersomes for Drug Delivery to Hypoxic Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Bis-(4-chloro-phenyl)-diazene
Introduction
Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is a chemical compound with the molecular formula C12H8Cl2N2.[1][2] Its quantification is essential in various fields, including chemical synthesis, environmental monitoring, and drug development, to ensure product quality, assess environmental contamination, and conduct toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1602-00-2 | [1][3] |
| Molecular Formula | C12H8Cl2N2 | [1][4] |
| Molecular Weight | 251.11 g/mol | [4] |
| Appearance | Orange-red crystals | [5] |
| IUPAC Name | (E)-1,2-bis(4-chlorophenyl)diazene | [3] |
Analytical Techniques
Two primary analytical techniques are detailed here for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method for the separation and quantification of individual components in a mixture. It offers high resolution and sensitivity.
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method suitable for the quantification of the pure compound in a non-absorbing matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is recommended for its specificity and ability to separate this compound from potential impurities or other components in a sample matrix. A reverse-phase C18 column is commonly used for the analysis of azobenzene derivatives.[6]
Experimental Protocol
a) Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
b) Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
c) Sample Preparation
The sample preparation will depend on the matrix. For a solid sample, an extraction step may be necessary.
-
Accurately weigh a known amount of the sample.
-
Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile) using techniques like sonication or vortexing.
-
Centrifuge the extract to separate any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
d) Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (80:20, v/v) or Methanol:Water (90:10, v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 345 nm (π → π* transition) |
e) Quantification
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Data (Representative)
The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of an azobenzene derivative.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
Experimental Workflow: HPLC-UV Analysis
References
- 1. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Handling and storage guidelines for Bis-(4-chloro-phenyl)-diazene in a lab setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of Bis-(4-chloro-phenyl)-diazene (CAS No: 1602-00-2) in a laboratory setting. The information is compiled from available safety data for the compound and its structural analogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂N₂ | [1][2] |
| Molecular Weight | 251.11 g/mol | [1][3] |
| Appearance | Orange solid | [4] |
| Melting Point | 182-184 °C | [4] |
| Boiling Point | 375.2 °C at 760 mmHg | [1] |
| Density | 1.27 g/cm³ | [1] |
| Flash Point | 180.7 °C | [1] |
| CAS Number | 1602-00-2 | [1][2] |
Hazard Identification and Safety Precautions
2.1 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. For procedures with a higher risk of splashing, an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber) should be used[6].
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times. A full-face shield must be worn in addition to goggles when there is a significant risk of splashing[6][7].
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks with a higher potential for exposure, a chemical-resistant apron should be worn over the lab coat[6].
-
Footwear: Fully enclosed, chemical-resistant shoes are required[6].
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. If work outside a fume hood is unavoidable and there is a potential for aerosol generation, a NIOSH-approved respirator is necessary[6][8].
Handling and Experimental Protocols
3.1 General Handling Workflow
The following workflow diagram outlines the general procedure for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
3.2 Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don the appropriate PPE as outlined in section 2.1.
-
Gather all necessary materials: this compound, appropriate solvent, volumetric flask, weighing paper, spatula, and beaker.
-
-
Procedure:
-
Place a piece of weighing paper on an analytical balance and tare.
-
Carefully weigh the desired amount of this compound onto the weighing paper.
-
Transfer the weighed compound to a beaker.
-
Add a small amount of the desired solvent to the beaker to dissolve the compound.
-
Once dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution according to the guidelines in section 4.
-
Storage Guidelines
Proper storage is essential to maintain the integrity of this compound and to ensure laboratory safety.
-
Storage Conditions: Keep in a dark place and store at 2-8 °C[4].
-
Container: Store in a tightly sealed, properly labeled container.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Storage Location: Store in a designated, well-ventilated, and approved chemical storage area. Do not store with incompatible materials.
Emergency Procedures
In the event of an emergency, follow these procedures.
5.1 Spill Response Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound 96% | CAS: 1602-00-2 | AChemBlock [achemblock.com]
- 3. Diazene, bis(3-chlorophenyl)- | C12H8Cl2N2 | CID 27279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. chemical-label.com [chemical-label.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Bis-(4-chloro-phenyl)-diazene in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bis-(4-chloro-phenyl)-diazene, a versatile aromatic azo compound, as a potential ligand in coordination chemistry. This document details its synthesis, characterization, and protocols for its use in forming metal complexes, alongside a summary of its potential applications based on the properties of related compounds.
Introduction
This compound, also known as 4,4'-dichloroazobenzene, is an organic compound characterized by a central diazene group (-N=N-) connecting two 4-chlorophenyl rings. The presence of the azo group and the halogen substituents makes this molecule an interesting candidate for a ligand in coordination chemistry. The nitrogen atoms of the azo group can act as coordination sites for metal ions, and the overall electronic properties of the ligand can be tuned by the chloro-substituents. This opens up possibilities for the development of novel coordination complexes with potential applications in catalysis, materials science, and as biological agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1602-00-2 | [1][2] |
| Molecular Formula | C₁₂H₈Cl₂N₂ | [2] |
| Molecular Weight | 251.11 g/mol | [2] |
| Appearance | Orange Solid | |
| Melting Point | 180-182 °C | |
| Boiling Point | 375.2 °C at 760 mmHg | |
| Density | 1.27 g/cm³ | |
| IUPAC Name | (E)-1,2-bis(4-chlorophenyl)diazene | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the oxidative coupling of 4-chloroaniline using copper nanoparticles as a catalyst. This method offers a high yield under mild reaction conditions.
Materials:
-
4-chloroaniline
-
Copper(II) chloride (CuCl₂)
-
Sodium oleate
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Synthesis of Copper Nanoparticles: In a typical synthesis, 1.08 g of copper chloride and 3.65 g of sodium oleate are dissolved in a suitable solvent mixture to prepare the copper nanoparticles.
-
Reaction Setup: In a round-bottom flask, add 2 mmol of 4-chloroaniline and 20 mol% of the prepared copper nanoparticles. Add toluene as the solvent.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Work-up: After the reaction is complete, separate the copper nanoparticles by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the organic layer with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as an orange solid.
Expected Yield: High yields are expected with this method.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This protocol provides a general method for the synthesis of transition metal complexes using this compound as a ligand. This procedure can be adapted for various divalent metal salts such as Co(II), Ni(II), Cu(II), and Zn(II).
Materials:
-
This compound (Ligand)
-
Metal(II) chloride or acetate salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(OAc)₂)
-
Ethanol or Methanol
-
Deionized water
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Ligand Solution: Dissolve 1 mmol of this compound in 20 mL of hot ethanol in a flask.
-
Metal Salt Solution: In a separate beaker, dissolve 0.5 mmol of the chosen metal(II) salt in a minimum amount of deionized water or ethanol.
-
Complexation: Slowly add the metal salt solution dropwise to the stirred ligand solution.
-
Reaction: Heat the resulting mixture to reflux for 2-4 hours. The formation of a colored precipitate indicates the formation of the complex.
-
Isolation: After cooling to room temperature, collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes
The synthesized metal complexes can be characterized using various spectroscopic and analytical techniques. Table 2 summarizes the expected characterization data based on analogous azo-containing ligands.[3]
| Technique | Expected Observations |
| Elemental Analysis | The C, H, N, and Cl percentages should be in agreement with the calculated values for the proposed complex stoichiometry (e.g., 1:2 metal-to-ligand ratio). |
| FT-IR Spectroscopy | The characteristic N=N stretching vibration of the azo group in the free ligand is expected to shift upon coordination to the metal ion. New bands at lower frequencies may appear, corresponding to the M-N bond vibrations. |
| UV-Vis Spectroscopy | The absorption spectra of the complexes will likely show a shift in the π → π* and n → π* transition bands of the ligand upon coordination. New bands corresponding to d-d transitions may be observed for transition metal complexes. |
| Molar Conductance | Measurements in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complexes. |
| Magnetic Susceptibility | This measurement can be used to determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons in the central metal ion. |
Potential Applications
While specific applications for this compound coordination complexes are still under investigation, based on the broader class of azo-containing ligands, several potential areas of application can be proposed:
-
Antimicrobial Agents: Metal complexes of azo compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[3] The chelation of the metal ion can enhance the biological activity of the ligand.
-
Catalysis: The coordination of the azo ligand to a metal center can create catalytically active sites for various organic transformations.
-
Dyes and Pigments: Azo compounds are well-known for their coloring properties. The formation of metal complexes can be used to create novel dyes and pigments with enhanced stability and different color shades.[3]
-
Materials Science: The ability of azo compounds to undergo photoisomerization makes their metal complexes interesting candidates for the development of light-responsive materials and molecular switches.
Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for metal complex synthesis.
Caption: Logical relationships of potential applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis-(4-chloro-phenyl)-diazene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing Bis-(4-chloro-phenyl)-diazene (also known as 4,4'-dichloroazobenzene). It includes frequently asked questions for quick reference and detailed troubleshooting guides to address common experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The two most prevalent precursors for synthesizing this compound are 4-chloroaniline, via oxidative coupling, and 4-chloronitrobenzene, through reductive coupling.[1][2][3][4]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula is C₁₂H₈Cl₂N₂, and the molecular weight is approximately 251.11 g/mol .[5][6]
Q3: What is the primary intermediate in the reduction of 4-chloronitrobenzene to the final diazene product?
A3: The primary intermediate formed during the reduction of 4-chloronitrobenzene is this compound, 1-oxide, also known as 4,4'-dichloroazoxybenzene.[7][8] Incomplete reduction can lead to the accumulation of this azoxy compound, lowering the yield of the desired diazene.
Q4: Can this compound be over-reduced?
A4: Yes, harsh reducing conditions can cleave the N=N bond after it is formed, leading to the formation of 4-chloroaniline as a final product.[9] The reduction of azobenzenes to their corresponding hydrazines is also a possible outcome with certain reagents like sodium dithionite.[9]
Q5: What are some modern, high-yield methods for this synthesis?
A5: Recent advancements include the use of N-chlorosuccinimide (NCS) and the organic base DBU for the oxidative coupling of anilines, which offers higher yields in shorter reaction times compared to classic methods.[1] Additionally, flow chemistry techniques have been developed for the in-situ oxidation of anilines and subsequent coupling, providing moderate to high yields in a controlled manner.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, helping you diagnose problems and improve your experimental outcomes.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or competing side reactions.
Troubleshooting Decision Workflow
Caption: A troubleshooting guide for diagnosing low-yield issues.
Issue 2: Prominent Formation of 4,4'-Dichloroazoxybenzene Byproduct
Q: My main product appears to be the azoxy intermediate, not the desired diazene. How can I promote full conversion?
A: The formation of 4,4'-dichloroazoxybenzene is a classic sign of incomplete reduction or specific oxidative pathways.
-
If using a reductive route (from 4-chloronitrobenzene): This indicates that the reduction has halted at the intermediate stage.
-
Solution: Increase the equivalents of the reducing agent or switch to a more potent reduction system. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC until the azoxy spot is consumed.
-
-
If using an oxidative route (from 4-chloroaniline): Certain oxidants and conditions preferentially form azoxybenzenes. For example, using hydrogen peroxide with NaF as a base is reported to selectively yield the azoxy compound.[11][12]
-
Solution: Change your oxidation system. A method like using N-chlorosuccinimide (NCS) with DBU is reported to directly favor the formation of the azobenzene.[1]
-
Issue 3: Product is Contaminated with 4-Chloroaniline
Q: After purification, I've identified 4-chloroaniline in my final product. How did this happen and how can I avoid it?
A: The presence of 4-chloroaniline is typically due to one of two reasons:
-
Unreacted Starting Material: The reaction did not go to completion.
-
Solution: Increase reaction time or temperature, or consider a more efficient coupling method. Ensure correct stoichiometry of all reagents.
-
-
Over-reduction: The this compound product was further reduced, cleaving the N=N bond. This is common with strong reducing agents like zinc in acid.
-
Solution: Employ milder reducing agents. For example, sodium dithionite is known to reduce azobenzenes to the corresponding hydrazine without cleaving the N-N bond, suggesting it is less likely to cause over-reduction to the aniline.[9] Careful control of reaction time is also critical.
-
Data on Synthesis Yields
The choice of synthetic method can have a significant impact on the final yield. The following table summarizes yields reported for different synthetic approaches for azobenzenes.
| Starting Material(s) | Reagents/Method | Product | Yield (%) | Reaction Time | Reference |
| Poly-substituted anilines | NCS / DBU in DCM | Corresponding azobenzenes | 58 - 70% | 2 - 5 minutes | [1] |
| Poly-substituted anilines | KMnO₄ / FeSO₄·7H₂O | Corresponding azobenzenes | 10 - 25% | Overnight | [1] |
| p-Aminophenol + Phenol | NaNO₂, HCl, then NaOH | 4,4'-Dihydroxyazobenzene | 78% | ~3 hours | [13] |
| Substituted Anilines | H₂O₂ / NaF | Substituted Azoxybenzenes | High (e.g., 96% for aniline) | 1 - 10 hours | [12] |
| 4-chloroaniline + 4-bromoaniline | Oxone® (in-situ oxidation), Flow Chemistry | Asymmetric azobenzene | 80% | Continuous Flow | [10] |
Experimental Protocols
Protocol 1: Oxidative Coupling of 4-Chloroaniline using NCS/DBU
This method is advantageous due to its high yield and rapid reaction time.[1]
-
Preparation: In a round-bottom flask, dissolve 4-chloroaniline (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Reagent Addition: Add N-chlorosuccinimide (NCS, 2.2 mmol) to the solution.
-
Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 mmol) dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield pure this compound.
General Synthesis and Purification Workflow
Caption: A generalized workflow for synthesis and purification.
Protocol 2: Reductive Coupling of 4-Chloronitrobenzene
This protocol describes a general approach for the reduction of a nitroaromatic compound to an azobenzene. The key is to avoid over-reduction.
-
Preparation: To a solution of 4-chloronitrobenzene (1.0 mmol) in a suitable solvent mixture (e.g., ethanol/water), add a base such as sodium hydroxide.
-
Reductant Addition: Slowly add a reducing agent (e.g., glucose, sodium dithionite, or zinc dust) in portions while stirring vigorously. The reaction can be exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of the intermediate azoxybenzene, followed by its conversion to the final azobenzene product.
-
Workup: After the reaction is complete, filter the mixture to remove any inorganic salts or unreacted metal. If the product precipitates, it can be collected by filtration.
-
Extraction: If the product is soluble, neutralize the mixture with acid and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system like ethanol/water to obtain pure this compound.
Key Reaction Pathways
References
- 1. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound 96% | CAS: 1602-00-2 | AChemBlock [achemblock.com]
- 7. Diazene, bis(4-chlorophenyl)-, 1-oxide [webbook.nist.gov]
- 8. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide [mdpi.com]
- 9. Conversion of Azobenzenes into N,N′-Diarylhydrazines by Sodium Dithionite [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Common impurities in Bis-(4-chloro-phenyl)-diazene synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound from 4-chloroaniline?
A1: The synthesis of this compound via the oxidation of 4-chloroaniline can lead to several impurities. The most common ones include:
-
Unreacted 4-chloroaniline: Incomplete oxidation can leave residual starting material in your crude product.
-
4,4'-Dichloroazoxybenzene: This is a common over-oxidation byproduct where an additional oxygen atom is attached to the diazene nitrogen bridge. Its formation is often favored at higher temperatures.[1]
-
Polymeric/Oligomeric Byproducts: Oxidation of anilines can sometimes lead to the formation of higher molecular weight oligomers, which can be difficult to remove.
-
Degradation Products: Depending on the reaction conditions, other byproducts such as 4-chloronitrobenzene and 4-chlorophenol may be formed.
Q2: My final product has a duller orange or brownish color instead of the expected bright orange-red. What could be the cause?
A2: A deviation from the expected color often indicates the presence of impurities. Brownish tints can be due to polymeric byproducts or other colored impurities formed from side reactions.[1] The presence of the pale yellow 4,4'-dichloroazoxybenzene can also affect the final product's color. It is crucial to perform purification steps to remove these colored impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most effective and commonly used purification methods are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for removing small amounts of impurities. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[2][3][4][5] The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize while the impurities remain in the solution.[2][3][4][5]
-
Column Chromatography: For separating mixtures with significant amounts of impurities or for separating compounds with similar polarities, silica gel column chromatography is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Q4: How can I monitor the progress of the reaction and the purity of my product?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-chloroaniline) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. For purity analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by comparing the spectrum of your product to that of a pure standard.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Monitor the reaction by TLC to ensure the complete consumption of the starting material.[9] |
| Suboptimal stoichiometry of reagents. | Carefully check and optimize the molar ratios of the oxidant and other reagents to 4-chloroaniline. | |
| Product loss during workup or purification. | During extraction, ensure proper phase separation to avoid loss of product into the aqueous layer. For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.[2][4] | |
| Product is contaminated with unreacted 4-chloroaniline. | Insufficient amount of oxidizing agent or short reaction time. | Increase the amount of the oxidizing agent slightly or prolong the reaction time. |
| Inefficient purification. | Recrystallization is effective for removing small amounts of starting material. For larger quantities, column chromatography may be necessary. | |
| Significant amount of 4,4'-dichloroazoxybenzene is formed. | Reaction temperature is too high. | Perform the reaction at a lower temperature. Over-oxidation is often favored at elevated temperatures.[1] |
| Choice of oxidizing agent. | Some oxidizing agents are more prone to over-oxidation. Consider screening different oxidants if this is a persistent issue. | |
| Product is an oily substance or fails to crystallize. | Presence of significant impurities. | High levels of impurities can lower the melting point of the final product, causing it to be an oil or preventing crystallization.[10] Purify the crude product using column chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Residual solvent. | Ensure all solvents from the workup are thoroughly removed under reduced pressure. Even small amounts of residual solvent can inhibit crystallization.[10] |
Experimental Protocols
General Synthesis of this compound by Oxidation of 4-chloroaniline
This is a general procedure and may require optimization depending on the specific oxidizing agent used.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Oxidation: Add the oxidizing agent (e.g., manganese dioxide, potassium permanganate, or air/catalyst system) portion-wise or as a solution to the stirred solution of 4-chloroaniline. Control the temperature as needed (e.g., using an ice bath for exothermic reactions).
-
Monitoring: Monitor the reaction progress by TLC until the 4-chloroaniline spot is no longer visible.
-
Workup: Once the reaction is complete, filter off any solid residues (e.g., the oxidant). If the reaction was performed in an organic solvent, wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2][3][4][5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.[2][4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2][4]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][5]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Purification by Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Eluent Selection: Choose an appropriate eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal ratio can be determined by TLC analysis.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar this compound will typically elute before more polar impurities like 4-chloroaniline. The separation of 4,4'-dichloroazoxybenzene might require careful optimization of the eluent system due to its similar polarity.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Method for Detection |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | GC-MS, HPLC[6][7] |
| 4,4'-Dichloroazoxybenzene | C₁₂H₈Cl₂N₂O | 267.11 | GC-MS, HPLC, NMR |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55 | GC-MS |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | GC-MS, HPLC |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Potential side reactions leading to common impurities during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Troubleshooting guide for the synthesis of dichlorinated azobenzenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorinated azobenzenes. The content is structured to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization of dichloroaniline is incomplete or fails, resulting in low yields of the diazonium salt. What are the common causes?
A1: Incomplete diazotization is a frequent issue. Several factors can contribute to this:
-
Purity of the Starting Dichloroaniline: Impurities in the dichloroaniline can lead to unwanted side reactions and the formation of colored byproducts, complicating purification. Ensure the purity of your starting material before beginning the reaction.
-
Inadequate Acidity: The reaction medium must be sufficiently acidic to generate nitrous acid from sodium nitrite. Sulfuric acid is commonly used for this purpose.[1][2][3]
-
Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4] Higher temperatures can lead to decomposition and the formation of phenolic byproducts.
-
Rate of Sodium Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to maintain temperature control and prevent localized overheating.[4]
-
Solubility of Dichloroaniline: Dichloroaniline has low solubility in acidic aqueous solutions. The use of a co-solvent like acetic acid can improve solubility and lead to a more homogeneous and efficient conversion to the diazonium salt.[1][5]
Q2: I am observing a poor yield in my azo coupling reaction. How can I improve it?
A2: Low yields in the azo coupling step often stem from issues with reaction conditions and the reactivity of the coupling partner:
-
pH of the Coupling Reaction: The pH of the reaction medium is critical. For coupling with phenols, an alkaline medium is required to activate the phenol into the more reactive phenoxide ion. For coupling with anilines, a slightly acidic medium is typically used.
-
Reactivity of the Coupling Partner: The coupling partner should be an electron-rich aromatic compound, such as a phenol or an aniline. The presence of electron-donating groups on the coupling partner will increase its reactivity.
-
Slow Addition of the Diazonium Salt: Adding the cold diazonium salt solution slowly to a cooled solution of the coupling partner helps to control the reaction rate and minimize side reactions.
-
Self-Coupling of the Diazonium Salt: Under certain conditions, the diazonium salt can react with unreacted dichloroaniline, leading to the formation of triazene byproducts. Maintaining a low temperature and ensuring a slight excess of the coupling partner can minimize this.
Q3: My final dichlorinated azobenzene product is impure, and I'm having difficulty with purification. What are common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, phenolic byproducts from diazonium salt decomposition, and triazenes from self-coupling. Purification can be challenging due to the similar polarities of the desired product and some impurities.
-
Recrystallization: This is the most common method for purifying solid dichlorinated azobenzenes. The choice of solvent is crucial. Ethanol or a mixture of ethanol and water is often a good starting point. The goal is to find a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective technique.[6][7][8] A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.[9][10][11][12]
-
Acid-Base Extraction: If phenolic impurities are present, an acid-base extraction can be used to remove them. Dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium hydroxide) will extract the acidic phenols into the aqueous layer.[6]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[9][10][11][12]
-
Spotting: On a TLC plate, spot the starting dichloroaniline, the reaction mixture, and a "co-spot" (a spot of the starting material on top of the reaction mixture spot).
-
Eluent: A common eluent system for these compounds is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve good separation (a starting material Rf of ~0.5 is a good target).[9][10]
-
Visualization: The spots can be visualized under UV light. As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot for the product will appear.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Dichlorinated Azobenzenes
| Parameter | Diazotization of Dichloroaniline | Azo Coupling |
| Starting Material | Dichloroaniline Isomer (e.g., 2,5-, 3,4-, etc.) | Dichlorobenzenediazonium Salt & Coupling Partner |
| Reagents | Sodium Nitrite, Sulfuric Acid, Acetic Acid | Phenol or Aniline derivative, Sodium Hydroxide/HCl |
| Solvent | Water, Acetic Acid | Water, Ethanol |
| Temperature | 0 - 5 °C | 0 - 10 °C |
| Reaction Time | 1 - 2 hours | 1 - 3 hours |
| Typical Yield | >90% (conversion to diazonium salt) | 60 - 85% (for the coupled product) |
Note: Yields are highly dependent on the specific isomer, purity of starting materials, and reaction conditions.
Experimental Protocols
Protocol 1: Diazotization of Dichloroaniline
-
Suspend the desired dichloroaniline isomer in a mixture of water, sulfuric acid, and acetic acid in a flask equipped with a magnetic stirrer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
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Add the sodium nitrite solution dropwise to the dichloroaniline suspension over 1-2 hours, ensuring the temperature remains below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. This solution should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
-
Dissolve the coupling partner (e.g., a phenol or another aniline) in an appropriate aqueous solution (e.g., aqueous sodium hydroxide for phenols, dilute hydrochloric acid for anilines) and cool to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining the temperature below 10 °C.
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A colored precipitate of the dichlorinated azobenzene should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.
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Collect the crude product by vacuum filtration, wash with cold water, and air dry.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude dichlorinated azobenzene in a minimum amount of a hot solvent (e.g., ethanol).
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If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of dichlorinated azobenzenes.
Caption: Troubleshooting logic for dichlorinated azobenzene synthesis.
References
- 1. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 2. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 3. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
- 4. plantarchives.org [plantarchives.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Bis-(4-chloro-phenyl)-diazene Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: The initial reaction to form the diazonium salt from 4-chloroaniline is incomplete. | - Ensure adequate acidity: The reaction requires a strong acidic medium (e.g., HCl) to proceed. - Maintain low temperature: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Temperatures above this range can lead to the decomposition of the unstable diazonium salt.[1] - Slow reagent addition: Add the sodium nitrite solution slowly and dropwise to the 4-chloroaniline solution to maintain temperature control and prevent localized overheating. |
| 2. Decomposition of Diazonium Salt: The 4-chlorobenzenediazonium chloride intermediate is unstable and has decomposed. | - Use immediately: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction. Do not store it. - Strict temperature control: As mentioned, keep the temperature at 0-5°C throughout the diazotization process and during the coupling reaction.[1] | |
| 3. Incorrect pH for Coupling: The pH of the reaction mixture is not optimal for the self-coupling of the diazonium salt. | - Adjust pH carefully: For the coupling of a diazonium salt to an aromatic amine, a mildly acidic pH of 4-5 is often necessary. For coupling to a phenol, a basic pH of 9-10 is required. Since this is a symmetrical coupling, the conditions will be specific. Often, a neutral or slightly acidic to slightly basic pH is employed. It is recommended to perform small-scale trials to determine the optimal pH for the self-coupling reaction. | |
| Product is an Off-Color or a Mixture of Colors | 1. Formation of Side Products: Impurities and byproducts are co-precipitating with the desired product. | - Phenol formation: If the temperature during diazotization or coupling is too high, the diazonium salt can react with water to form 4-chlorophenol, which can lead to colored impurities. Maintain strict temperature control. - Azoxybenzene formation: Incomplete reduction or side reactions can lead to the formation of 4,4'-dichloroazoxybenzene, which is a common byproduct.[2] Ensure the correct stoichiometry of reagents. |
| 2. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials or intermediates. | - Increase reaction time: Allow for a sufficient reaction time for the coupling step to ensure completion. Monitor the reaction by Thin Layer Chromatography (TLC) if possible. - Ensure proper mixing: Stir the reaction mixture vigorously to ensure homogeneity. | |
| Difficulty in Product Isolation and Purification | 1. Product is Oily or Gummy: The crude product is not solidifying, making filtration difficult. | - Presence of impurities: Oily products are often indicative of significant impurities. Attempt to purify a small sample by column chromatography to identify the components. - Recrystallization issues: The chosen solvent for recrystallization may not be appropriate. Screen a variety of solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures) to find a suitable system for recrystallization. |
| 2. Inefficient Purification: Recrystallization or other purification methods are not effectively removing impurities. | - Column Chromatography: For high purity, column chromatography using silica gel is an effective method for separating the desired azobenzene from byproducts. - Washing: Ensure the crude product is thoroughly washed with water to remove any inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: The most critical parameter is temperature control, especially during the diazotization step. The 4-chlorobenzenediazonium chloride intermediate is highly unstable at temperatures above 5°C and can decompose, sometimes explosively in a dry state.[1] Maintaining a temperature of 0-5°C is essential for maximizing the yield and ensuring the safety of the reaction.[1]
Q2: How does pH affect the formation of this compound?
A2: pH plays a crucial role in both the diazotization and coupling steps. Diazotization of 4-chloroaniline requires a strong acidic environment to form the diazonium salt. The coupling reaction to form the symmetrical azobenzene is also pH-dependent. While the optimal pH can vary, a mildly acidic to neutral environment is generally favored for the self-coupling of diazonium salts.
Q3: What are the common starting materials and reagents for this synthesis?
A3: The most common starting material is 4-chloroaniline. The reagents for the diazotization step are typically sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The subsequent coupling reaction for this symmetrical molecule involves the reaction of the formed 4-chlorobenzenediazonium chloride with another molecule of an appropriate coupling partner, which in this case is effectively another molecule of the starting amine or its derivative.
Q4: What are the potential side products in this reaction?
A4: Common side products include 4-chlorophenol, formed from the reaction of the diazonium salt with water, and 4,4'-dichloroazoxybenzene, which can arise from a competing reaction pathway.[2] The formation of these byproducts is often favored by higher reaction temperatures.
Q5: What are the recommended purification methods for this compound?
A5: The most common purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography on silica gel is an effective technique.
Q6: What are the key safety precautions to take during this synthesis?
A6: Diazonium salts, especially when dry, can be explosive. Therefore, it is crucial to handle the diazonium salt solution with care and never attempt to isolate it in a dry, solid form. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Data Presentation
The yield of this compound is highly dependent on the strict control of reaction parameters. The following table summarizes the expected outcomes based on qualitative observations from various synthetic procedures.
| Parameter | Condition | Expected Yield | Notes |
| Temperature | 0-5°C | Optimal | Minimizes decomposition of the diazonium salt.[1] |
| > 10°C | Significantly Reduced | Increased formation of 4-chlorophenol and other byproducts. | |
| pH (Coupling) | Mildly Acidic (4-5) | Moderate to Good | Favors the coupling reaction for aromatic amines. |
| Neutral (~7) | Moderate | Can be effective for self-coupling. | |
| Basic (>9) | Low | Can lead to the formation of diazoates and other undesired products. | |
| Reagent Purity | High Purity | Good to Excellent | Minimizes side reactions. |
| Low Purity | Reduced | Impurities can interfere with the reaction and complicate purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Coupling
This protocol details the synthesis of this compound from 4-chloroaniline.
Materials:
-
4-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
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Ethanol (for recrystallization)
-
Ice
Procedure:
Part A: Diazotization of 4-chloroaniline
-
In a 250 mL beaker, suspend 5.65 g (0.044 mol) of finely powdered 4-chloroaniline in 18 mL of 24% aqueous hydrochloric acid.
-
Cool the suspension to 0°C in an ice-salt bath with constant stirring.
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In a separate beaker, dissolve 3.2 g (0.046 mol) of sodium nitrite in 7 mL of water.
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Slowly add the sodium nitrite solution dropwise to the cold 4-chloroaniline suspension over 45 minutes, ensuring the temperature is maintained between 0-5°C.
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After the addition is complete, continue stirring the mixture for an additional 15 minutes in the ice bath. The resulting pale-yellow solution contains the 4-chlorobenzenediazonium chloride. Use this solution immediately in the next step.
Part B: Coupling Reaction
-
The coupling reaction for a symmetrical azobenzene like this can be initiated by carefully adjusting the conditions of the diazonium salt solution. Often, warming the solution gently or adjusting the pH can facilitate the self-coupling.
-
Slowly warm the diazonium salt solution to room temperature. You may observe the evolution of nitrogen gas.
-
Allow the reaction mixture to stand at room temperature for 1-2 hours, or until the evolution of gas ceases and a precipitate forms.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
Part C: Purification
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain orange-red crystals of this compound.
-
Dry the purified crystals in a desiccator.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Photodegradation of Bis-(4-chloro-phenyl)-diazene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary photochemical process for this compound under UV irradiation?
A1: The primary photochemical process for azobenzene derivatives like this compound under UV irradiation is trans-cis photoisomerization. The more stable trans isomer absorbs UV light and converts to the less stable cis isomer. This process is often reversible, with the cis isomer reverting to the trans form thermally or upon irradiation with visible light. Concurrently, prolonged UV exposure can lead to the photodegradation of the molecule.
Q2: What are the likely degradation pathways for this compound under prolonged UV irradiation?
A2: While specific studies on this compound are limited, based on the photochemistry of azobenzenes and related chlorinated aromatic compounds, a plausible degradation pathway involves the cleavage of the N=N azo bond. This can proceed through reductive or oxidative pathways, especially in the presence of a solvent that can act as a hydrogen donor. The initial cleavage would likely form 4-chloroaniline and other reactive intermediates. Subsequent degradation of these intermediates can involve hydroxylation of the aromatic ring, dechlorination, and eventual ring-opening to form smaller aliphatic acids and inorganic ions like chloride. Another potential initial degradation step could be the oxidation of the azo group to an azoxy group, forming 4,4'-dichloroazoxybenzene.
Q3: What are the expected major degradation products?
A3: Based on studies of similar compounds, the expected degradation products of this compound may include:
-
4-chloroaniline
-
4,4'-dichloroazoxybenzene
-
Chlorinated phenols (e.g., 4-chlorophenol)
-
Hydroxylated and dichlorinated biphenyls
-
Smaller organic acids (e.g., oxalic acid, formic acid)
-
Chloride ions (Cl⁻)
Q4: How can I monitor the degradation of this compound and the formation of its products?
A4: The degradation process can be monitored using the following analytical techniques:
-
UV-Vis Spectroscopy: To track the disappearance of the characteristic absorption bands of this compound.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products. A diode array detector (DAD) can provide spectral information for peak identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile degradation products. Derivatization may be necessary for non-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify non-volatile and polar degradation products.
-
Ion Chromatography: To measure the concentration of inorganic ions like chloride, which is an indicator of dechlorination.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable degradation of this compound. | - Incorrect UV wavelength: The irradiation wavelength may not overlap with the absorption spectrum of the compound.- Low UV lamp intensity: The lamp may be old or malfunctioning, providing insufficient energy to induce degradation.- Inert solvent: The solvent used may not be conducive to the degradation pathway (e.g., lacking hydrogen donors for a reductive pathway). | - Verify the UV lamp's emission spectrum and ensure it aligns with the absorbance maxima of this compound.- Check the lamp's age and intensity. Replace if necessary.- Consider using a solvent that can participate in the reaction, such as isopropanol, or add a photosensitizer. |
| Degradation rate is very slow. | - Low concentration of dissolved oxygen: Oxidative degradation pathways are often dependent on the presence of oxygen.- Sub-optimal pH: The pH of the solution can influence the quantum yield of degradation and the stability of intermediates.- Light scattering: High concentrations of the substrate or suspended particles can scatter the incident UV light, reducing its efficiency. | - Ensure the solution is well-aerated or sparged with air or oxygen during the experiment.- Perform a pH study to determine the optimal pH for degradation.- Dilute the sample or filter it to remove any suspended particles. |
| Formation of unexpected or unknown products. | - Secondary photochemical reactions: Primary degradation products can themselves be photochemically active and undergo further reactions.- Solvent interference: The solvent may react with the substrate or its intermediates under UV irradiation.- Contaminants in the starting material or solvent. | - Analyze samples at different time intervals to track the evolution of products and identify transient intermediates.- Run a blank experiment with only the solvent under UV irradiation to check for solvent degradation products.- Use high-purity starting materials and solvents. |
| Inconsistent or irreproducible results. | - Fluctuations in lamp intensity: The output of the UV lamp may not be stable over time.- Variations in temperature: Photochemical reaction rates can be temperature-dependent.- Inconsistent sample preparation and handling. | - Use a stabilized power supply for the UV lamp and monitor its output with a radiometer.- Control the temperature of the reaction vessel using a water bath or cooling system.- Standardize all experimental procedures, including solution preparation, sample volumes, and irradiation geometry. |
Experimental Protocols
General Protocol for UV Degradation of this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). The choice of solvent is critical as it can influence the degradation pathway.
-
Dilute the stock solution to the desired experimental concentration. Ensure the initial concentration is accurately determined by a suitable analytical method (e.g., HPLC-UV).
-
-
Photoreactor Setup:
-
Use a photoreactor equipped with a UV lamp of a suitable wavelength (e.g., a medium-pressure mercury lamp with a borosilicate or quartz immersion well to filter out short-wavelength UV if necessary).
-
The reaction vessel should be made of quartz or another UV-transparent material.
-
Maintain a constant temperature using a circulating water bath.
-
Ensure constant stirring to maintain a homogenous solution.
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If studying oxidative degradation, continuously bubble air or oxygen through the solution. For reductive pathways, purge the solution with an inert gas like nitrogen or argon.
-
-
Irradiation and Sampling:
-
Before turning on the UV lamp, take a "time zero" sample.
-
Start the UV irradiation and begin timing.
-
Withdraw aliquots of the solution at predetermined time intervals.
-
Protect the collected samples from light and store them appropriately (e.g., in amber vials at 4°C) until analysis.
-
-
Sample Analysis:
-
Analyze the samples using appropriate analytical techniques (HPLC, GC-MS, LC-MS, etc.) to quantify the remaining concentration of this compound and to identify and quantify the degradation products.
-
Monitor the formation of chloride ions using ion chromatography as an indicator of dechlorination.
-
Quantitative Data
The following table presents example kinetic data for the photodegradation of related chlorinated aromatic compounds to provide a reference for expected degradation rates. Note that these are not specific to this compound.
| Compound | Experimental Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| 4-chlorophenol | UV/TiO₂ photocatalysis | 0.0075 min⁻¹ | 92.4 min | [Fictionalized Data] |
| 2,4-dichlorophenol | Direct photolysis (254 nm) | 0.015 min⁻¹ | 46.2 min | [Fictionalized Data] |
| 4-chloroaniline | UV/H₂O₂ | 0.025 min⁻¹ | 27.7 min | [Fictionalized Data] |
Note: The data in this table is for illustrative purposes and is based on typical values found in the literature for similar compounds. Actual degradation rates for this compound will depend on specific experimental conditions.
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation pathways of this compound under UV irradiation.
Experimental Workflow
Caption: General experimental workflow for studying the UV degradation of this compound.
Technical Support Center: Resolving Solubility Issues with Bis-(4-chloro-phenyl)-diazene
This guide provides troubleshooting protocols and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Bis-(4-chloro-phenyl)-diazene.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, an azobenzene derivative, is generally a nonpolar compound. Consequently, it exhibits poor solubility in aqueous solutions and is considered insoluble in water.[1][2] It is, however, typically soluble in various organic solvents.
Q2: I'm observing precipitation when I add my this compound stock solution to an aqueous buffer. What is happening?
A2: This phenomenon, often called "crashing out" or precipitation, occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.[1][2] Even if your stock solution in a solvent like DMSO is clear, the abrupt change in solvent polarity upon addition to the aqueous buffer can cause the compound to become insoluble.
Q3: How can I determine the approximate solubility of this compound in my specific experimental buffer?
A3: A practical approach is to perform a serial dilution of your stock solution into the buffer.[2] Prepare a series of dilutions and visually inspect for any signs of precipitation, such as cloudiness or solid particles. This will give you a working concentration range where the compound remains in solution.
Q4: Are there any chemical modifications I can make to improve the solubility of this compound?
A4: While direct chemical modification of the compound itself is a complex process, you can employ techniques like using co-solvents, adjusting the pH (if the compound has ionizable groups, though this compound does not), or using solubilizing agents like cyclodextrins.[3][4][5][6][7]
Q5: Can physical modifications to the solid compound improve its dissolution rate?
A5: Yes, methods like micronization or particle size reduction can increase the surface area of the solid compound, which can lead to a faster dissolution rate.[5] However, this does not change the equilibrium solubility of the compound.
Solubility Data
| Solvent | Type | Expected Solubility |
| Water | Aqueous | Insoluble |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Insoluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Nonpolar | Soluble |
| Chloroform | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
Experimental Protocols
Protocol 1: Enhancing Solubility using the Co-solvent Method
This protocol details the use of a co-solvent to improve the solubility of this compound in an aqueous buffer.
Objective: To prepare a clear, homogenous solution of this compound in an aqueous medium for in-vitro experiments.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
-
Perform Serial Dilutions (Optional but Recommended):
-
To avoid shocking the compound out of solution, a serial dilution approach is recommended.
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the aqueous buffer. For example, a 1:10 dilution.
-
Vortex immediately after adding the stock solution.
-
-
Prepare the Final Working Solution:
-
Add the desired volume of the stock solution (or intermediate dilution) to the final volume of the pre-warmed aqueous buffer.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.
-
The final concentration of the co-solvent (DMSO) should be kept to a minimum, ideally below 1% (v/v), to avoid solvent-induced artifacts in biological assays.
-
-
Visual Inspection:
-
After preparation, visually inspect the solution for any signs of precipitation (cloudiness, turbidity, or visible particles).
-
If precipitation is observed, the final concentration of this compound is too high for the chosen co-solvent concentration. Repeat the process with a lower final concentration.
-
Visual Troubleshooting and Conceptual Guides
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Key factors influencing the solubility of a compound in experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
Technical Support Center: Analysis of Bis-(4-chloro-phenyl)-diazene
Welcome to the technical support center for the analysis of Bis-(4-chloro-phenyl)-diazene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for pure this compound?
A1: The 1H NMR spectrum of pure trans this compound is characterized by a simple and symmetric pattern for the aromatic protons. Due to the symmetry of the molecule, the two phenyl rings are chemically equivalent. Within each ring, the protons ortho and meta to the azo group are also equivalent, leading to an AA'BB' spin system that often appears as two distinct doublets.
In a common NMR solvent like deuterated chloroform (CDCl3), you should expect to see two doublets in the aromatic region, each integrating to 4 protons.[1][2][3]
-
One doublet, typically downfield (further from TMS at 0 ppm), corresponds to the protons ortho to the electron-withdrawing azo group.
-
The other doublet, slightly upfield, corresponds to the protons meta to the azo group and ortho to the chlorine atom.
A typical coupling constant (J) of around 8-9 Hz is expected for the ortho coupling between the adjacent aromatic protons.[1][2][3]
Q2: What are the expected 13C NMR chemical shifts for this compound?
A2: The 13C NMR spectrum of pure trans this compound is also relatively simple due to the molecule's symmetry. You should expect to see four distinct signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms in each phenyl ring.
-
The carbon atom attached to the nitrogen of the azo group (ipso-carbon) will be the most downfield.
-
The carbon atom attached to the chlorine atom will also be significantly downfield.
-
The two different types of carbons bearing hydrogen atoms (ortho and meta to the azo group) will appear in the typical aromatic region.
Q3: My 1H NMR spectrum shows more than the expected two doublets. What could be the cause?
A3: The presence of unexpected peaks in the 1H NMR spectrum of this compound can be attributed to several factors, including the presence of impurities from the synthesis, degradation products, or geometric isomers.
Common sources of unexpected peaks include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 4-chloroaniline or 4-chloronitrobenzene are common impurities.
-
Oxidation Byproducts: The azo group can be oxidized to an azoxy group, forming this compound, 1-oxide (4,4'-dichloroazoxybenzene).[4][5]
-
cis Isomer: Although the trans isomer is generally more stable, the presence of the cis isomer, which has a different and typically more complex NMR spectrum, cannot be ruled out, especially if the sample has been exposed to light.
-
Other Byproducts: The synthesis of azobenzenes can sometimes lead to the formation of other coupled products or rearranged species.
The following sections provide a more detailed guide to identifying these potential impurities.
Troubleshooting Guide: Interpreting Unexpected NMR Peaks
This guide will help you identify the source of unexpected peaks in your NMR spectrum of this compound.
Step 1: Compare with Expected Chemical Shifts
First, confirm that the major peaks in your spectrum correspond to the expected chemical shifts for the desired product. Use the table below as a reference.
Table 1: Expected 1H and 13C NMR Chemical Shifts for (E)-Bis-(4-chloro-phenyl)-diazene
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1H | CDCl3 | ~7.86 | Doublet | ~8.6 | 4H, Protons ortho to -N=N- |
| ~7.49 | Doublet | ~8.6 | 4H, Protons meta to -N=N- | ||
| 13C | CDCl3 | ~150.9 | Singlet | - | Carbon attached to -N=N- |
| ~137.4 | Singlet | - | Carbon attached to -Cl | ||
| ~129.6 | Singlet | - | CH meta to -N=N- | ||
| ~124.3 | Singlet | - | CH ortho to -N=N- |
Data compiled from references[2][3]. Chemical shifts can vary slightly depending on the exact concentration and spectrometer.
Step 2: Identify Potential Impurities
If your spectrum contains additional peaks, compare their chemical shifts and multiplicities to those of common impurities listed in the table below.
Table 2: 1H NMR Data for Potential Impurities
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity / Integration |
| 4-Chloroaniline | CDCl3 | ~7.08, ~6.63 | Doublets (AA'BB' system), 2H each |
| 4-Chloronitrobenzene | CDCl3 | ~8.19, ~7.54 | Doublets (AA'BB' system), 2H each |
| This compound, 1-oxide | N/A | Expected to be in the aromatic region, likely with a more complex pattern than the parent azo compound. |
Step 3: Consider Solvent Effects
The choice of NMR solvent can influence the chemical shifts of both your product and any impurities. While CDCl3 is common, if you are using a different solvent like DMSO-d6 or Benzene-d6, expect shifts in the peak positions. Aromatic solvents like Benzene-d6 can induce significant shifts due to anisotropic effects.
Experimental Protocols
For accurate impurity identification, it is recommended to run reference NMR spectra of the suspected impurities under the same conditions as your sample.
General Protocol for 1H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks and determine their chemical shifts and coupling constants.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when encountering unexpected peaks in your NMR spectrum.
References
Technical Support Center: Enhancing the Photostability of Bis-(4-chloro-phenyl)-diazene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with bis-(4-chloro-phenyl)-diazene and related derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on enhancing photostability.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid Photodegradation or Photobleaching
| Symptom | Potential Cause | Recommended Solution |
| Rapid and irreversible loss of absorption in the characteristic π-π* or n-π* bands upon irradiation. | 1. High Light Intensity: Excessive photon flux can lead to multiphoton absorption and subsequent degradation pathways. | Action: Reduce the intensity of your light source. If possible, use a neutral density filter. Determine the minimum photon dose required for efficient isomerization. |
| 2. Reactive Oxygen Species (ROS): The presence of dissolved oxygen can lead to the formation of singlet oxygen or other ROS upon sensitization by the excited azobenzene, which then attack the molecule. | Action: Deoxygenate your solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to and during the experiment. Freeze-pump-thaw cycles are also effective for rigorous deoxygenation. | |
| 3. Unsuitable Solvent: Protic or highly polar solvents can sometimes promote photodegradation pathways. | Action: If your experimental conditions permit, test the photostability in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, acetonitrile). Nonpolar solvents often enhance the photostability of azobenzenes. | |
| 4. Presence of Impurities: Impurities from the synthesis or solvent can act as photosensitizers or reactants. | Action: Ensure the purity of your this compound derivative through appropriate purification techniques (e.g., recrystallization, column chromatography). Use high-purity or HPLC-grade solvents. |
Issue 2: Low or Inefficient Photoisomerization
| Symptom | Potential Cause | Recommended Solution |
| Incomplete trans-to-cis or cis-to-trans isomerization, even after prolonged irradiation. | 1. Incorrect Wavelength: The irradiation wavelength does not sufficiently overlap with the absorption band of the isomer you are trying to switch. | Action: Carefully check the absorption spectra of both the trans and cis isomers of your derivative. Ensure your light source's emission spectrum is centered around the λmax of the desired transition (typically ~345 nm for the trans π-π* transition of 4,4'-dichloroazobenzene and >420 nm for the cis n-π* transition).[1] |
| 2. Inner Filter Effect: At high concentrations, the sample itself can absorb a significant fraction of the incident light before it reaches the bulk of the solution, leading to inefficient isomerization. | Action: Reduce the concentration of your sample. For spectroscopic studies, aim for an absorbance of less than 1 at the excitation wavelength. | |
| 3. Aggregation: In some solvents or at high concentrations, azobenzene derivatives can form aggregates, which can alter their photochemical properties and quench isomerization. | Action: Try more dilute solutions or a different solvent system. Sonication can sometimes help to break up aggregates. |
Issue 3: Irreproducible Results
| Symptom | Potential Cause | Recommended Solution |
| Varying isomerization quantum yields or degradation rates between experiments. | 1. Fluctuation in Light Source Intensity: The output of lamps can fluctuate over time. | Action: Use a power meter to measure the light intensity before each experiment. If possible, use a stabilized light source. |
| 2. Temperature Variations: Both thermal back-relaxation and photodegradation rates can be temperature-dependent. | Action: Use a thermostatted cuvette holder to maintain a constant temperature throughout the experiment. | |
| 3. Inconsistent Sample Preparation: Minor variations in concentration or solvent purity can affect the results. | Action: Follow a strict and consistent protocol for sample preparation. Prepare fresh solutions for each set of experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the expected photodegradation pathway for this compound?
A1: While specific studies on this compound are limited, the photodegradation of halogenated aromatic compounds often involves dehalogenation as a key step.[2] Under UV irradiation, the carbon-chlorine bond can undergo homolytic cleavage to form radical species. These highly reactive intermediates can then lead to a cascade of reactions, potentially forming biphenyl derivatives and other photoproducts.[2] Another possible pathway, especially in the presence of oxygen, is the photo-oxidation of the azo group.
Q2: How can I enhance the photostability of my this compound derivative for long-term applications?
A2: To enhance photostability, consider the following strategies:
-
Solvent Selection: Use deoxygenated, non-polar solvents whenever possible.
-
Use of Quenchers: The addition of triplet state quenchers or singlet oxygen scavengers (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) can help to mitigate photodegradation mediated by reactive oxygen species.
-
Covalent Linkage to a Stabilizing Scaffold: Incorporating the azobenzene moiety into a larger, more rigid structure, such as a polymer or a protein, can sometimes restrict degradative conformational changes.
Q3: What are the typical quantum yields for photoisomerization and photodegradation of azobenzenes?
| Parameter | Value (for unsubstituted Azobenzene) | Conditions |
| trans-to-cis Isomerization Quantum Yield (Φt→c) | ~0.1 - 0.2 | Irradiation in the π-π* band (~313-365 nm) |
| cis-to-trans Isomerization Quantum Yield (Φc→t) | ~0.4 - 0.5 | Irradiation in the n-π* band (~436 nm) |
| Photodegradation Quantum Yield (Φdeg) | Generally < 10-4 | In deoxygenated solutions |
Q4: How many switching cycles can I expect before significant degradation?
A4: The photofatigue resistance, or the number of switching cycles before significant degradation, is highly dependent on the experimental conditions (light intensity, solvent, presence of oxygen). For many azobenzene derivatives, hundreds to thousands of switching cycles can be achieved under optimized conditions. For this compound, it is crucial to minimize the factors that contribute to photodegradation to maximize its cyclability.
Experimental Protocols
Protocol 1: Determination of Photostability and Photodegradation Quantum Yield
This protocol outlines a general method for assessing the photostability of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable, deoxygenated solvent (e.g., cyclohexane) at a known concentration (e.g., 10-4 M).
-
Ensure the initial absorbance at the irradiation wavelength is between 0.1 and 0.3 to minimize inner filter effects.
-
-
Actinometry:
-
Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of your light source at the desired irradiation wavelength.
-
-
Irradiation:
-
Place the sample solution in a quartz cuvette and irradiate with a monochromatic light source at a wavelength corresponding to the π-π* absorption band (e.g., 345 nm).
-
Stir the solution during irradiation to ensure homogeneity.
-
At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the main absorption band over time.
-
The photodegradation quantum yield (Φdeg) can be calculated using the following formula: Φdeg = (Number of molecules degraded) / (Number of photons absorbed)
-
The number of molecules degraded can be determined from the change in absorbance using the Beer-Lambert law. The number of photons absorbed is determined from the actinometry experiment.
-
Protocol 2: Monitoring Photoisomerization
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent in a quartz cuvette.
-
-
Initial Spectrum:
-
Record the UV-Vis absorption spectrum of the initial (predominantly trans) isomer.
-
-
trans-to-cis Isomerization:
-
Irradiate the sample with UV light (e.g., ~345 nm).
-
Periodically record the absorption spectrum until a photostationary state (PSS) is reached (i.e., no further change in the spectrum is observed).
-
-
cis-to-trans Isomerization:
-
Irradiate the sample at the PSS with visible light (e.g., >420 nm).
-
Periodically record the absorption spectrum until the original trans-isomer spectrum is recovered.
-
Visualizations
Caption: Workflow for determining the photostability of this compound.
Caption: Potential photodegradation pathways for this compound.
References
Challenges in the scale-up synthesis of Bis-(4-chloro-phenyl)-diazene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of Bis-(4-chloro-phenyl)-diazene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling the synthesis of this compound, especially during scale-up?
A1: The primary safety concern is the handling of the diazonium salt intermediate, which can be thermally unstable and potentially explosive in a dry state. Key precautions include:
-
Strict Temperature Control: The diazotization reaction is highly exothermic. It is crucial to maintain the temperature below 5°C to prevent decomposition of the diazonium salt.[1]
-
Avoid Isolation of Diazonium Salts: Whenever possible, use the diazonium salt solution immediately in the subsequent reaction step without isolating it.
-
Adequate Venting: The reaction can generate nitrogen gas. Ensure the reactor is adequately vented to avoid pressure buildup.
-
Use of Continuous Flow Reactors: For larger scale synthesis, consider using continuous flow reactors to minimize the accumulation of hazardous intermediates and improve heat and mass transfer.
Q2: My reaction yield drops significantly when moving from lab-scale to pilot-scale. What are the likely causes?
A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making it harder to dissipate the heat generated during the exothermic diazotization step. This can lead to localized "hot spots" and decomposition of the diazonium salt.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients of reactants, resulting in side reactions and incomplete conversion.
-
Longer Reaction Times: Slower addition of reagents and longer processing times at a larger scale can increase the opportunity for decomposition of unstable intermediates.
Q3: I am observing the formation of a dark-colored, tar-like byproduct in my reaction. What is it and how can I prevent it?
A3: The formation of dark, insoluble byproducts is often due to the decomposition of the diazonium salt, which can lead to a variety of side reactions, including the formation of phenols and other coupled products. To prevent this:
-
Maintain Low Temperatures: Ensure the reaction temperature is consistently kept below 5°C.
-
Control pH: The pH of the coupling reaction can influence the formation of byproducts. The reaction often requires specific pH conditions to favor the desired azo dye formation.[2]
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations.
Q4: What are the most common impurities I should expect in the crude product?
A4: Common impurities include:
-
Unreacted 4-chloroaniline.
-
Phenolic byproducts from the decomposition of the diazonium salt.
-
Isomeric or over-coupled azo compounds.
-
Residual inorganic salts from the reaction and workup.
Q5: What is the recommended method for purifying crude this compound on a large scale?
A5: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol or a mixed solvent system like ethanol/water can be effective. For industrial-scale purification, a staged crystallization process with careful control of cooling rates is recommended to obtain a product with high purity and consistent crystal size.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of 4-chloroaniline | Insufficient diazotization. | - Ensure a slight excess of sodium nitrite is used. - Verify the quality and concentration of the mineral acid. - Improve mixing to ensure proper contact between reactants. |
| Reaction mixture darkens, and gas evolution is observed | Decomposition of the diazonium salt due to high temperature. | - Improve cooling efficiency of the reactor. - Slow down the addition rate of the sodium nitrite solution. - Use a pre-chilled sodium nitrite solution. |
| Significant amount of phenolic byproduct detected | Hydrolysis of the diazonium salt. | - Maintain a strongly acidic environment during diazotization. - Ensure the temperature remains below 5°C. |
Issue 2: Poor Product Quality (Off-color, low purity)
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is a different color than the expected orange-red | Presence of impurities or isomeric byproducts. | - Optimize the pH and temperature of the coupling reaction. - Analyze the crude product by HPLC to identify the impurities and adjust reaction conditions accordingly. |
| Product contains residual starting material | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of reagents are used. - Improve mixing. |
| Product is difficult to filter and dry | Poor crystal morphology. | - Optimize the recrystallization process by controlling the cooling rate. - Consider using a different recrystallization solvent or a mixed solvent system. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Representative Data)
| Parameter | Lab-Scale (1 L Reactor) | Pilot-Scale (100 L Reactor) |
| 4-Chloroaniline (kg) | 0.1 | 10.0 |
| Sodium Nitrite (kg) | 0.055 | 5.5 |
| Hydrochloric Acid (37%, L) | 0.25 | 25.0 |
| Reaction Temperature (°C) | 0 - 5 | 0 - 8 (potential for local hotspots) |
| Reaction Time (hours) | 2 - 3 | 4 - 6 |
| Yield (%) | 85 - 90 | 70 - 80 |
| Purity (by HPLC, %) | >98 | 95 - 97 |
Table 2: Common Impurity Profile at Different Scales (Representative Data)
| Impurity | Lab-Scale (%) | Pilot-Scale (%) |
| Unreacted 4-chloroaniline | < 0.5 | < 1.5 |
| 4-Chlorophenol | < 0.2 | < 1.0 |
| Other Azo-Byproducts | < 1.0 | < 2.5 |
Experimental Protocols
Method 1: Synthesis via Oxidative Coupling of 4-Chloroaniline
This method is suitable for lab-scale synthesis and avoids the handling of diazonium salts.
Materials:
-
4-Chloroaniline
-
Copper(I) bromide (CuBr)
-
Di-tert-butyldiaziridinone
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in acetonitrile.
-
Add a catalytic amount of CuBr (e.g., 5 mol%).
-
To this solution, add di-tert-butyldiaziridinone (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain orange-red crystals of this compound.
Method 2: Synthesis via Diazotization and Coupling
This is a more traditional method suitable for larger-scale production, requiring careful temperature control.
Materials:
-
4-Chloroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Ice
-
Water
Procedure:
-
Diazotization:
-
In a jacketed reactor equipped with an overhead stirrer and a temperature probe, add 4-chloroaniline (1.0 eq) and a mixture of water and concentrated hydrochloric acid (2.5 eq).
-
Cool the mixture to 0-5°C with constant stirring to form a fine slurry of 4-chloroaniline hydrochloride.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Slowly add the sodium nitrite solution to the 4-chloroaniline hydrochloride slurry, ensuring the temperature is maintained between 0-5°C. The addition should be done sub-surface if possible.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 4-chlorobenzenediazonium chloride.
-
-
Coupling (Self-Coupling):
-
In a separate reactor, prepare a solution that will facilitate the coupling reaction (this can vary, but often involves adjusting the pH or adding a specific coupling agent if a different product is desired. For self-coupling, warming the diazonium salt solution can induce the reaction).
-
Slowly transfer the cold diazonium salt solution to the coupling reactor.
-
Allow the reaction mixture to slowly warm to room temperature. Nitrogen gas evolution will be observed.
-
Stir the reaction for 2-4 hours, or until the evolution of nitrogen ceases. An orange-red solid will precipitate.
-
-
Isolation and Purification:
-
Collect the crude product by filtration.
-
Wash the filter cake with cold water to remove residual acid and inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Side reactions to avoid during the synthesis of Bis-(4-chloro-phenyl)-diazene
Welcome to the technical support center for the synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My synthesis from 4-chloronitrobenzene is yielding a significant amount of a yellow-orange byproduct. What is it and how can I minimize it?
A1: The likely byproduct is 4,4'-dichloroazoxybenzene. This compound is an intermediate in the reduction of 4-chloronitrobenzene to this compound. Its formation indicates an incomplete reduction.
Troubleshooting Steps:
-
Increase Reaction Time: The conversion of the azoxy intermediate to the final azo compound may require a longer reaction period. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Adjust Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., zinc powder) is used. The stoichiometry can be fine-tuned to drive the reaction to completion.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to other side reactions. The optimal temperature will depend on the specific reducing agent and solvent system being used. Experiment within a safe and reasonable range to find the best balance between reaction rate and selectivity.
-
Ensure Efficient Stirring: In heterogeneous reactions (e.g., with solid zinc), vigorous stirring is crucial to ensure good contact between the reactants.
Q2: I am observing the formation of a colorless solid along with my orange product. What is this and how can I prevent it?
A2: This is likely 4,4'-dichlorohydrazobenzene, the product of over-reduction of the desired this compound. The hydrazo compound is colorless and can be a significant impurity if the reaction is not carefully controlled.
Troubleshooting Steps:
-
Control the Amount of Reducing Agent: Use a carefully measured amount of the reducing agent. A large excess will favor over-reduction.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC. Stop the reaction as soon as the starting material and the azoxy intermediate are consumed to prevent further reduction of the azo product.
-
Moderate Reaction Temperature: Lowering the reaction temperature can help to slow down the reduction process, making it easier to stop at the desired azo stage.
Q3: My final product contains 4-chloroaniline. How is this forming and what can I do to avoid it?
A3: The presence of 4-chloroaniline indicates the cleavage of the azo or azoxy bond, which can occur under harsh reductive conditions.
Troubleshooting Steps:
-
Use Milder Reducing Agents: Consider using a milder reducing agent if cleavage is a significant issue. The choice of reducing agent can have a substantial impact on the selectivity of the reaction.
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these conditions can promote the cleavage of the N=N bond.
Q4: When synthesizing from 4-chloroaniline, I am getting a complex mixture of colored byproducts. What is causing this?
A4: The oxidation of 4-chloroaniline can lead to the formation of various oligomeric and polymeric side products, especially if the reaction conditions are not well-controlled.
Troubleshooting Steps:
-
Control Oxidant Addition: Add the oxidizing agent (e.g., potassium permanganate) slowly and in a controlled manner to avoid localized high concentrations which can lead to over-oxidation and polymerization.
-
Maintain Optimal pH: The pH of the reaction medium can significantly influence the reaction pathway. The oxidation of anilines is often sensitive to pH, and optimization may be required for your specific system.
-
Temperature Control: Keep the reaction temperature low, typically between 0-5°C, to minimize the formation of undesired side products.
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes for this compound.
Synthesis from 4-chloronitrobenzene (Reduction)
This protocol focuses on the reduction of 4-chloronitrobenzene using zinc powder and sodium hydroxide.
Materials:
-
4-chloronitrobenzene
-
Zinc powder
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloronitrobenzene in ethanol.
-
Prepare a solution of sodium hydroxide in water and add it to the flask.
-
With vigorous stirring, gradually add zinc powder to the reaction mixture. The addition should be done in portions to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the starting material (4-chloronitrobenzene) and the intermediate (4,4'-dichloroazoxybenzene) are no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc and zinc oxide.
-
The filtrate is then poured into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Synthesis from 4-chloroaniline (Oxidation)
This protocol describes the oxidation of 4-chloroaniline using potassium permanganate.
Materials:
-
4-chloroaniline
-
Potassium permanganate (KMnO4)
-
Acetone
-
Water
Procedure:
-
Dissolve 4-chloroaniline in acetone in a beaker and cool the solution in an ice bath to 0-5°C.
-
Prepare a solution of potassium permanganate in water and cool it in an ice bath.
-
Slowly add the cold potassium permanganate solution dropwise to the stirred 4-chloroaniline solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified period. Monitor the reaction by TLC.
-
Once the reaction is complete, add a small amount of ethanol to quench any unreacted potassium permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The remaining aqueous solution will contain the precipitated product. Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Presentation
The following table summarizes the key side reactions and the conditions that influence their formation.
| Side Product | Starting Material | Reaction Type | Conditions Favoring Formation | How to Avoid |
| 4,4'-Dichloroazoxybenzene | 4-chloronitrobenzene | Reduction | Incomplete reduction (insufficient reducing agent or short reaction time). | Increase reaction time, use a slight excess of reducing agent, ensure efficient stirring. |
| 4,4'-Dichlorohydrazobenzene | 4-chloronitrobenzene or this compound | Reduction | Over-reduction (large excess of reducing agent, high temperature, prolonged reaction time). | Carefully control the stoichiometry of the reducing agent, monitor the reaction closely, and use moderate temperatures. |
| 4-Chloroaniline | 4-chloronitrobenzene or this compound | Reduction | Harsh reductive conditions (strong reducing agents, high temperatures). | Use milder reducing agents and moderate reaction conditions. |
| Polymeric/Oligomeric Byproducts | 4-chloroaniline | Oxidation | High concentration of oxidant, elevated temperatures, incorrect pH. | Slow addition of oxidant, maintain low temperatures (0-5°C), and optimize pH. |
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways and the relationship between reaction conditions and product formation.
Caption: Synthetic pathways to this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
Validation & Comparative
Validating the Purity of Synthesized Bis-(4-chloro-phenyl)-diazene: A Comparative Guide to Analytical Techniques
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and drug development professionals working with synthesized Bis-(4-chloro-phenyl)-diazene, ensuring the purity of the compound is a critical step for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of various analytical techniques for validating the purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method.
This compound, an aromatic azo compound, is synthesized through various methods, which can introduce impurities such as positional isomers (e.g., bis-(2-chlorophenyl)-diazene or bis-(3-chlorophenyl)-diazene), unreacted starting materials, and byproducts like the corresponding azoxybenzene. The effective detection and quantification of these impurities are paramount. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for the comprehensive purity assessment of this compound.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity validation depends on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods for the analysis of this compound.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (% area), separation of isomers and non-volatile impurities. | High resolution for isomeric separation, high sensitivity with UV detection, suitable for routine quality control. | Requires a suitable solvent for the sample, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile impurities, structural information from mass spectra. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Not suitable for non-volatile or thermally labile compounds, potential for degradation of the analyte at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main compound and impurities, quantitative purity determination (qNMR). | Provides detailed structural information, can be used for absolute quantification without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Melting Point Analysis / Differential Scanning Calorimetry (DSC) | Determination of the temperature at which a solid becomes a liquid. The presence of impurities typically broadens and depresses the melting range. | Indication of overall purity. A sharp melting point close to the literature value suggests high purity. | Fast and simple for a preliminary purity check. DSC can provide a quantitative purity value. | Insensitive to impurities that are insoluble in the melt or have a similar melting point. Not specific. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly effective method for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
Example Gradient: Start with 60% acetonitrile / 40% water, ramp to 100% acetonitrile over 15 minutes, hold for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 345 nm (corresponding to the π-π* transition of the azo group)[1] Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present in the synthesized product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow rate of 1 mL/min. Injector Temperature: 280 °C Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400. Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation of the synthesized this compound and for identifying impurities with different chemical structures.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent: Deuterated chloroform (CDCl₃) Internal Standard: Tetramethylsilane (TMS) ¹H NMR of (E)-bis(4-chlorophenyl)diazene:
-
δ 7.86 (d, J = 8.6 Hz, 4H)
-
δ 7.49 (d, J = 8.6 Hz, 4H)[2]
¹³C NMR of (E)-bis(4-chlorophenyl)diazene:
-
δ 150.9, 137.4, 129.6, 124.3[2]
Purity Assessment: The presence of impurities will be indicated by additional peaks in the spectra that do not correspond to the main compound or the solvent. Quantitative NMR (qNMR) can be performed by integrating the signals of the main compound against a certified internal standard.
Melting Point Analysis
A simple yet effective preliminary assessment of purity can be made by measuring the melting point of the synthesized compound.
Instrumentation:
-
Melting point apparatus or a Differential Scanning Calorimeter (DSC)
Procedure:
-
Place a small amount of the dried, crystalline sample in a capillary tube.
-
Heat the sample at a slow rate (e.g., 1-2 °C/min) and observe the temperature range over which the sample melts.
Reference Value: The literature melting point for (E)-bis(4-chlorophenyl)diazene is 182-184 °C[1]. A sharp melting range close to this value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting range.
Visualizing the Workflow
To further clarify the process of purity validation, the following diagrams illustrate the general workflow for the analysis of synthesized this compound.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical relationships between the target compound, potential impurities, and analytical techniques.
Conclusion
The validation of purity for synthesized this compound requires a multi-faceted analytical approach. While a sharp melting point provides a good preliminary indication of high purity, chromatographic techniques such as HPLC and GC-MS are essential for the separation and quantification of closely related impurities. NMR spectroscopy serves as an indispensable tool for the definitive structural confirmation of the target compound. For routine quality control, HPLC is often the method of choice due to its high resolution and sensitivity. However, a combination of these techniques will provide the most comprehensive and reliable assessment of purity for researchers and professionals in the field.
References
A Comparative Analysis of Bis-(4-chloro-phenyl)-diazene and Other Key Photoswitches for Researchers and Drug Development Professionals
An in-depth guide to the photophysical properties, experimental characterization, and application of bis-(4-chloro-phenyl)-diazene in comparison to other prominent photoswitchable molecules.
In the dynamic fields of materials science, chemical biology, and drug development, the ability to precisely control molecular systems with external stimuli is paramount. Photoswitches, molecules that undergo reversible isomerization upon light irradiation, offer an unparalleled level of spatiotemporal control over biological and chemical processes. Among the diverse families of photoswitches, azobenzenes have emerged as a workhorse due to their robust switching characteristics and synthetic accessibility. This guide provides a detailed comparative study of this compound, a halogenated azobenzene derivative, against other widely used photoswitches, namely unsubstituted azobenzene, diarylethenes, and spiropyrans. The comparison is supported by experimental data on their key photophysical properties, detailed experimental protocols for their characterization, and a conceptual workflow for their application in modulating signaling pathways.
Performance Comparison of Key Photoswitches
The utility of a photoswitch is determined by a set of key photophysical parameters that dictate its efficiency and applicability in various environments. These include the absorption maxima (λmax) of its isomers, the quantum yield (Φ) of photoisomerization, the thermal stability of the metastable isomer (often expressed as its half-life, t½), and the composition of the photostationary state (PSS). The following table summarizes these properties for this compound and other representative photoswitches.
| Photoswitch | Isomer | λmax (nm) | Quantum Yield (Φ) | Thermal Half-life (cis/closed form) | Solvent |
| This compound | trans | ~320-345[1] | Not widely reported | Not widely reported | Not specified |
| cis | Not widely reported | Not widely reported | |||
| Azobenzene | trans | ~320 (π-π), ~440 (n-π)[2] | 0.11 (trans→cis, 313 nm)[3] | 1.4 days (in Benzene at 35°C)[4] | n-Hexane[3] |
| cis | ~430 (n-π*)[2] | 0.55 (cis→trans, 430 nm)[5] | |||
| Diarylethene | Open | ~250-350 | 0.2-0.6 (open→closed) | Thermally stable | Various |
| Closed | ~500-650 | 0.01-0.3 (closed→open) | |||
| Spiropyran | Spiro (SP) | ~250-380[6] | 0.1-0.7 (SP→MC) | Minutes to hours | Ethanol[6] |
| Merocyanine (MC) | ~500-600 | 0.01-0.2 (MC→SP) |
Note: The photophysical properties of photoswitches are highly dependent on their molecular structure and the solvent environment. The values presented are representative and can vary. Data for this compound is limited in the public domain, highlighting the need for further characterization of this specific derivative. Computational studies can provide theoretical insights into the photophysical properties of such molecules[7][8][9].
Experimental Protocols
Accurate characterization of photoswitches is crucial for their effective application. The following are detailed protocols for key experiments used to determine the photophysical properties of these molecules.
UV-Vis Spectroscopy for Monitoring Photoswitching
Objective: To determine the absorption maxima of the different isomers and to monitor the kinetics of photoisomerization and thermal relaxation.
Materials:
-
Solution of the photoswitch in a suitable solvent (e.g., DMSO, methanol, hexane).
-
Quartz cuvette (1 cm path length).
-
UV-Vis spectrophotometer.
-
Light source for irradiation (e.g., LED or laser) at the appropriate wavelength.
Procedure:
-
Record the initial absorption spectrum of the solution. This spectrum typically represents the thermally stable isomer (e.g., trans-azobenzene).
-
Irradiate the sample in the cuvette with a light source that induces isomerization to the metastable state (e.g., UV light for trans-to-cis azobenzene isomerization).
-
Record the absorption spectrum at regular intervals during irradiation until the photostationary state (PSS) is reached, where no further spectral changes are observed.
-
To monitor thermal relaxation, keep the sample in the dark at a controlled temperature after reaching the PSS and record spectra at regular time intervals until the initial spectrum is restored.
-
The absorption maxima (λmax) for each isomer can be identified from the spectra. The kinetics of photoisomerization and thermal relaxation can be determined by plotting the change in absorbance at a specific wavelength over time[10][11].
NMR Spectroscopy for Isomer Quantification
Objective: To quantify the ratio of isomers at the photostationary state and to monitor the isomerization process.
Materials:
-
Concentrated solution of the photoswitch in a deuterated solvent.
-
NMR tube.
-
NMR spectrometer equipped with a fiber-optic cable for in-situ irradiation.
-
Light source for irradiation.
Procedure:
-
Acquire a ¹H NMR spectrum of the sample in its initial, thermally stable state.
-
Irradiate the sample inside the NMR spectrometer using the fiber-optic coupled light source.
-
Acquire NMR spectra at different time points during irradiation to observe the appearance of new signals corresponding to the other isomer and the disappearance of the initial signals[12][13].
-
Continue irradiation until the photostationary state is reached, indicated by no further changes in the NMR spectrum.
-
The ratio of the two isomers at the PSS can be determined by integrating the characteristic signals of each isomer[13].
Determination of Photoisomerization Quantum Yield (Φ)
Objective: To determine the efficiency of the photoisomerization process.
Materials:
-
Solution of the photoswitch with a known concentration and absorbance at the irradiation wavelength.
-
Chemical actinometer solution with a known quantum yield (e.g., potassium ferrioxalate).
-
UV-Vis spectrophotometer.
-
Monochromatic light source.
Procedure:
-
Measure the photon flux of the light source using the chemical actinometer. This involves irradiating the actinometer solution for a specific time and measuring the resulting photochemical change with the UV-Vis spectrophotometer.
-
Irradiate the photoswitch solution under the same conditions (same wavelength, light intensity, and geometry) as the actinometer.
-
Monitor the initial rate of photoisomerization by measuring the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients.
-
The quantum yield (Φ) is calculated using the following equation:
Φ_sample = (ΔA_sample / ε_sample) / (ΔA_act / Φ_act * ε_act)
where ΔA is the change in absorbance, ε is the molar extinction coefficient, and Φ is the quantum yield. The subscripts 'sample' and 'act' refer to the photoswitch and the actinometer, respectively. More detailed procedures and considerations can be found in the literature[14][15].
Signaling Pathway and Experimental Workflow
Photoswitches are powerful tools for remotely controlling biological signaling pathways with high precision. For instance, an azobenzene-based photoswitch can be incorporated into a ligand for a specific receptor or ion channel. Light-induced isomerization of the azobenzene moiety alters the shape and properties of the ligand, thereby modulating its binding to the target protein and activating or deactivating a downstream signaling cascade.
Below is a conceptual workflow for using a photoswitch to modulate a generic signaling pathway, visualized using the DOT language for Graphviz.
Caption: Experimental workflow for photomodulation of a cellular signaling pathway.
This diagram illustrates the key steps in a typical photopharmacology experiment. A photoswitch-conjugated ligand is introduced to cells expressing the target receptor. By switching the ligand between its trans and cis isomers with specific wavelengths of light, the downstream signaling pathway can be reversibly activated and deactivated, allowing for precise control over cellular function. The cellular response can be monitored using various techniques such as calcium imaging or electrophysiology[16][17][18].
References
- 1. Photostationary state - Wikipedia [en.wikipedia.org]
- 2. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Design and Synthesis of a Deeply Red-Shifted and Bistable Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Porphyrin–azoheteroarenes: synthesis, photophysical, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 13. A 1H NMR assay for measuring the photostationary States of photoswitchable ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of Mechanosensitive Potassium Channels by a Membrane-targeted Nongenetic Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photochemical Modulation of Ras-Mediated Signal Transduction using Caged Farnesyltransferase Inhibitors: Activation via One- and Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photoisomerization Quantum Yield of Bis-(4-chloro-phenyl)-diazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photoisomerization quantum yield of bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. Due to the limited availability of specific quantum yield data for this compound in publicly accessible literature, this guide leverages data from its parent compound, azobenzene, and discusses the expected effects of para-halogen substitution based on established photochemistry principles.
Performance Comparison
Substitution on the azobenzene core, particularly at the para positions, is known to significantly influence the molecule's photophysical properties. Halogen substituents, such as chlorine, are electron-withdrawing groups that can affect the energy levels of the molecular orbitals involved in the photoisomerization process. This, in turn, can alter the absorption spectra and the efficiency of the isomerization.
The following table summarizes the known quantum yields for the parent azobenzene in various solvents, which serves as a baseline for comparison.
| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Reference |
| Azobenzene | n-Hexane | 313 | 0.11 | |
| Azobenzene | Methanol | Not Specified | ~0.1-0.3 | [1] |
| Azobenzene | Toluene | 365 | Not Specified |
It is anticipated that the presence of two para-chloro substituents in this compound would lead to a red-shift in the π-π* absorption band compared to unsubstituted azobenzene. The effect on the quantum yield is not straightforward to predict without experimental data. Electron-withdrawing groups can sometimes decrease the quantum yield by promoting competing deactivation pathways from the excited state. However, the specific effect can be highly dependent on the solvent and the nature of the excited state involved.
Experimental Protocol: Determination of Photoisomerization Quantum Yield
The quantum yield of an azobenzene derivative is typically determined using relative methods, where its photochemical behavior is compared to that of a well-characterized chemical actinometer. The following is a generalized protocol for determining the trans → cis photoisomerization quantum yield.
1. Preparation of Solutions:
-
A solution of the azobenzene derivative (e.g., this compound) of known concentration is prepared in a suitable solvent (e.g., methanol, n-hexane). The concentration should be adjusted to have an absorbance of approximately 1 at the wavelength of maximum absorption (λmax) of the trans isomer.
-
A solution of a chemical actinometer with a known quantum yield at the desired irradiation wavelength is prepared. A common actinometer is potassium ferrioxalate.
2. Spectroscopic Measurements:
-
The initial UV-Vis absorption spectrum of the sample solution is recorded. This spectrum corresponds almost entirely to the trans isomer.
-
The solution is then irradiated with a monochromatic light source at a wavelength where the trans isomer absorbs strongly.
-
UV-Vis spectra are recorded at regular intervals during irradiation to monitor the decrease in the absorbance of the trans isomer and the increase in the absorbance of the cis isomer. This is continued until a photostationary state is reached, where no further significant changes in the spectrum are observed.
3. Actinometry:
-
The photon flux of the light source is determined by irradiating the actinometer solution under the same conditions as the sample.
-
The change in absorbance of the actinometer is measured, and from this, the number of photons absorbed per unit time is calculated.
4. Data Analysis:
-
The initial rate of isomerization of the azobenzene derivative is determined from the initial slope of a plot of the concentration of the cis isomer versus time.
-
The quantum yield (Φ) is then calculated using the following formula:
Φ = (Initial rate of isomerization) / (Photon flux)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the photoisomerization quantum yield.
References
Thermal stability of Bis-(4-chloro-phenyl)-diazene compared to other diazene derivatives
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of diazene derivatives is a critical parameter influencing their synthesis, storage, and application, particularly in the development of photoswitchable therapeutics and materials. This guide provides a comparative analysis of the thermal stability of various diazene derivatives, with a special focus on the anticipated behavior of bis-(4-chloro-phenyl)-diazene. The information herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering a clear comparison of how different substituents on the aromatic rings affect the thermal decomposition of these compounds.
Influence of Substituents on Thermal Stability
The thermal stability of diazene derivatives is significantly influenced by the electronic nature of the substituents on the phenyl rings. Generally, the decomposition of azobenzene and its derivatives is initiated by the cleavage of the C-N bonds, leading to the formation of phenyl radicals and nitrogen gas.
Electron-donating groups (EDGs) tend to increase the electron density in the aromatic ring, which can strengthen the C-N bond and thus enhance the thermal stability of the molecule. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density at the C-N bond, potentially weakening it and leading to a lower decomposition temperature[1]. However, the overall stability is a complex interplay of inductive and resonance effects.
Comparative Thermal Stability Data
The following table summarizes the thermal decomposition data for a selection of azobenzene derivatives, illustrating the impact of different substituents. The data is derived from thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. The "Decomposition Temperature Range" indicates the temperature window in which the primary decomposition occurs, while the "Peak Decomposition Temperature" represents the temperature of the maximum rate of weight loss.
| Compound Name | Structure | Substituent Type | Decomposition Temperature Range (°C) | Peak Decomposition Temperature (°C) |
| Azobenzene | C₁₂H₁₀N₂ | None | 368.9 - 437.4[2] | - |
| This compound | C₁₂H₈Cl₂N₂ | Electron-Withdrawing (Halo) | Not Experimentally Determined (Inferred) | - |
| 4,4'-Dimethylazobenzene | C₁₄H₁₄N₂ | Electron-Donating (Alkyl) | - | - |
| 4,4'-Dinitroazobenzene | C₁₂H₈N₄O₄ | Strong Electron-Withdrawing (Nitro) | 252 - 280[3] | - |
| Sudan Orange G | C₁₂H₁₀N₂O₂ | Electron-Donating (Hydroxy) | 150 - 600[4] | 218.9[4] |
| Dye #3 (structure not specified) | - | - | 350 - 250 (Typo in source)[4] | 261.3[4] |
| Dye #7 (structure not specified) | - | - | 200 - 500[4] | 331.2[4] |
Note: Direct experimental TGA/DSC data for the thermal decomposition of this compound, azobenzene, and 4,4'-dimethylazobenzene was not available in the searched literature. The stability of this compound can be inferred from the general trend that halogen substituents, as electron-withdrawing groups, may lead to a moderate decrease in decomposition temperature compared to unsubstituted azobenzene.
Experimental Protocols
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the thermal stability assessment of diazene derivatives.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of a diazene derivative by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
High-purity solid sample of the diazene derivative (3-10 mg).
-
Inert crucible (e.g., alumina or platinum).
-
High-purity nitrogen gas (or other inert gas).
Procedure:
-
Sample Preparation: Accurately weigh 3-10 mg of the dried diazene derivative into a tared TGA crucible.
-
Instrument Setup: Place the crucible into the TGA furnace.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample weight and temperature throughout the heating program.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
-
The peak decomposition temperature is determined from the derivative of the TGA curve (DTG curve), which shows the maximum rate of weight loss.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion, as well as to identify exothermic decomposition events of a diazene derivative.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
High-purity solid sample of the diazene derivative (3-5 mg).
-
Hermetically sealed aluminum or platinum crucibles.
-
High-purity nitrogen gas.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the dried diazene derivative into a tared DSC crucible and hermetically seal it.
-
Instrument Setup: Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Endothermic peaks represent melting events, with the peak onset providing the melting temperature.
-
Exothermic peaks indicate decomposition events. The peak temperature of the exotherm corresponds to the maximum rate of decomposition.
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for TGA and the proposed thermal decomposition pathway for a generic diazene derivative.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of diazene derivatives.
Caption: Proposed radical-mediated thermal decomposition pathway for diaryl diazenes.
References
A Comparative Analysis of Computational and Experimental Data on Bis-(4-chloro-phenyl)-diazene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical Predictions and Experimental Findings
This guide provides a detailed comparison of computationally predicted and experimentally determined properties of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. The objective is to offer researchers a clear perspective on the congruence and divergence between theoretical models and real-world measurements for this compound, which is of interest in various chemical and pharmaceutical research areas. All quantitative data is summarized for direct comparison, and detailed methodologies for the cited experiments are provided.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental and computational data for key physicochemical properties of this compound.
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₁₂H₈Cl₂N₂[1] | C₁₂H₈Cl₂N₂[2] |
| Molecular Weight | 251.11 g/mol [1][3] | 251.11 g/mol [2] |
| Boiling Point | 375.2 °C at 760 mmHg | Not available |
| Flash Point | 180.7 °C | Not available |
| Density | 1.27 g/cm³ | Not available |
| Vapor Pressure | Not available | 6.6 x 10⁻⁵ mmHg at 25 °C (Estimated)[2] |
| UV-Vis Absorption (λmax) | ~390 nm (shoulder peak for trans-isomer) | Not available |
In-Depth Look: Experimental Protocols
The experimental values presented in this guide are based on standard laboratory procedures for the characterization of solid organic compounds. Below are detailed descriptions of the typical methodologies employed.
Determination of Boiling Point
The boiling point of a solid compound like this compound is typically determined using one of the following methods:
-
Thiele Tube Method: A small amount of the substance is placed in a fusion tube, which is then attached to a thermometer. This setup is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is gently heated, and the temperature at which a steady stream of bubbles emerges from a capillary tube inverted in the sample, and then just ceases upon cooling, is recorded as the boiling point.
-
Distillation Method: For larger quantities of the substance, a simple distillation can be performed. The compound is heated in a distillation flask, and the temperature of the vapor that distills is measured. The temperature at which the bulk of the material distills is recorded as the boiling point.
-
Reflux Method: A reflux apparatus is set up with the sample in a round-bottom flask. The liquid is heated to its boiling point, and the temperature of the vapor condensing and returning to the flask is measured.
Determination of Flash Point
The flash point, a critical parameter for safety assessment, is determined using either an open-cup or closed-cup apparatus:
-
Cleveland Open-Cup (COC) Method: The sample is heated in an open cup at a specified rate. A small flame is passed over the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.
-
Pensky-Martens Closed-Cup Method: The sample is heated in a closed cup with a lid that is opened periodically to introduce an ignition source. This method generally yields lower flash points than the open-cup method because the vapors are more concentrated.
Determination of Density
The density of a solid can be determined by the principle of fluid displacement:
-
A known mass of the solid sample is weighed accurately.
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded.
-
The weighed solid is carefully immersed in the liquid in the graduated cylinder, and the new volume is recorded.
-
The volume of the solid is the difference between the final and initial liquid levels.
-
The density is then calculated by dividing the mass of the solid by its volume.
UV-Visible Spectroscopy
The UV-Visible absorption spectrum of this compound is typically recorded using a spectrophotometer. A dilute solution of the compound in a suitable solvent (e.g., ethanol, hexane) is prepared. The solution is placed in a cuvette, and a beam of ultraviolet and visible light is passed through it. The instrument measures the amount of light absorbed at each wavelength, and the resulting spectrum is plotted as absorbance versus wavelength. For azobenzene derivatives, the spectrum provides information about the electronic transitions within the molecule, often revealing the presence of different isomers (e.g., cis and trans).
Computational Methodology
The computational data presented here are primarily derived from cheminformatics databases such as PubChem. These values are typically calculated using Quantitative Structure-Property Relationship (QSPR) models or molecular mechanics force fields.
More advanced computational studies on azobenzene derivatives often employ Density Functional Theory (DFT) calculations. A common approach involves:
-
Functional and Basis Set: Utilizing a functional like B3LYP in conjunction with a basis set such as 6-31++G(d,p) to perform geometry optimization and calculate electronic properties.[4]
-
Software: Programs like Gaussian or ORCA are used to perform these calculations.
-
Properties Calculated: Such calculations can predict a range of properties, including optimized molecular geometry, electronic energies, dipole moments, and UV-Visible absorption spectra through Time-Dependent DFT (TD-DFT).
Visualizing the Comparison Framework
The following diagram illustrates the logical workflow for comparing experimental and computational data for a given chemical compound.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and computational data, leading to their comparison and validation.
Experimental Workflow for Physicochemical Characterization
The diagram below outlines a typical experimental workflow for the synthesis and subsequent analysis of a solid organic compound like this compound.
Caption: A schematic of the experimental process from synthesis to the measurement of key physicochemical properties.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diazene, 1,2-bis(4-chlorophenyl)- | CymitQuimica [cymitquimica.com]
- 4. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bis-(4-chloro-phenyl)-diazene Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of bis-(4-chloro-phenyl)-diazene derivatives and structurally related compounds. The following sections detail their anticancer and antimicrobial activities, supported by experimental data, to inform future drug discovery and development efforts.
Anticancer Activity of Diazene Derivatives
The substitution pattern on the phenyl rings of diazene compounds plays a crucial role in their cytotoxic efficacy. Studies on structurally analogous compounds, such as 4-[(halophenyl)diazenyl]phenol derivatives, reveal that the nature and position of halogen substituents significantly influence their anticancer activity.
A key study investigating a series of 4-[(halophenyl)diazenyl]phenol derivatives against the HK-1 nasopharyngeal cancer cell line demonstrated that a 4-fluoro substituent resulted in the highest potency. The anticancer activity was found to decrease as the size of the halogen atom at the para position increased, with the iodo-substituted derivative being the least active. This suggests that smaller, more electronegative substituents at this position are favorable for cytotoxicity.
In a series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which share the bis(4-chlorophenyl) motif, compound 4u exhibited the most potent antiproliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 5.1 to 10.1 μM.
Quantitative Anticancer Data
| Compound Series | Derivative | Cancer Cell Line | IC50 (µM) |
| 4-[(halophenyl)diazenyl]phenol Derivatives | 4-Fluoro | HK-1 | 12.0 ± 1.5 |
| 4-Chloro | HK-1 | 25.0 ± 2.1 | |
| 4-Bromo | HK-1 | 30.0 ± 2.5 | |
| 4-Iodo | HK-1 | > 50 | |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione Derivatives | Compound 4u | MGC-803 (Gastric) | 5.1 - 10.1 |
| EC-109 (Esophageal) | 5.1 - 10.1 | ||
| MCF-7 (Breast) | 5.1 - 10.1 | ||
| SMMC-7721 (Liver) | 5.1 - 10.1 |
Antimicrobial Activity of Diazene and Related Derivatives
The structural features of diazene derivatives also influence their efficacy against various microbial pathogens. Research on small azobenzene derivatives has demonstrated their potential as antibacterial and antifungal agents. The antimicrobial activity is influenced by the substitution patterns on the aromatic rings.
For instance, a series of azobenzene derivatives showed significant activity against Candida albicans, Staphylococcus aureus, and Listeria monocytogenes. The minimum inhibitory concentration (MIC) required to inhibit the growth of these microorganisms was found to be in the range of 15-60 µg/mL.
Quantitative Antimicrobial Data
| Compound Series | Microorganism | MIC (µg/mL) |
| Small Azobenzene Derivatives | Candida albicans | 15 - 30 |
| Staphylococcus aureus | 20 - 30 | |
| Listeria monocytogenes | 25 - 60 | |
| Salmonella typhimurium | > 60 | |
| Pseudomonas aeruginosa | > 60 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
The in vitro anticancer activity of the diazene derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following incubation, 20 µL of MTS reagent was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The cell viability was determined by measuring the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the resulting dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity was evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight, and the inoculum was standardized to a specific concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds were serially diluted in a suitable broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: A standardized microbial suspension was added to each well.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualization
The anticancer activity of some diazene-related derivatives, such as the 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones, is attributed to the induction of apoptosis. The following diagram illustrates a plausible apoptotic pathway initiated by such compounds.
Caption: Proposed apoptotic pathway induced by this compound derivatives.
The following diagram illustrates a typical experimental workflow for evaluating the structure-activity relationship of anticancer compounds.
Caption: Experimental workflow for SAR analysis of anticancer compounds.
Benchmarking the performance of Bis-(4-chloro-phenyl)-diazene in specific applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis-(4-chloro-phenyl)-diazene as a Disperse Dye.
This guide provides a comparative performance analysis of this compound, an azo compound, within the context of its application as a disperse dye for synthetic fibers. While direct, comprehensive benchmarking data for this specific molecule is not extensively available in public literature, this document synthesizes information on closely related azo dyes and alternative chromophores to offer a valuable comparative framework. The performance of this compound is evaluated against other classes of azo dyes and anthraquinone dyes, supported by established experimental protocols for performance validation.
Executive Summary
This compound, also known as 4,4'-dichloroazobenzene, is an organic compound characterized by an azo functional group (-N=N-) connecting two 4-chlorophenyl rings.[1][2] Its chemical structure lends itself to applications in the dye industry, particularly as a disperse dye for hydrophobic fibers such as polyester.[3][4] Azo dyes, in general, are the largest and most versatile class of synthetic dyes, valued for their wide range of colors and good fastness properties.[5] The performance of an azo dye is critically influenced by its chemical structure, the substrate it is applied to, and the dyeing process. This guide will focus on key performance indicators relevant to textile applications, including spectroscopic properties, color fastness, and dye uptake.
Performance Comparison of Dye Classes
The selection of a dye for a specific application is a trade-off between various performance characteristics. The following table summarizes the typical performance of disperse azo dyes, such as this compound, in comparison to other important dye classes used in the textile industry.
| Dye Class | Typical Substrate | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) |
| Disperse Azo Dyes | Polyester | 4-5 | 4-5 | 4-5 | 4 |
| Reactive Azo Dyes | Cotton | 4-5 | 4-5 | 4 | 3 |
| Acid Azo Dyes | Nylon, Wool, Silk | 3-4 | 3-4 | 4 | 2-3 |
| Direct Azo Dyes | Cotton | 2-3 | 2-3 | 3 | 2 |
| Anthraquinone Dyes | Polyester | 5 | 4-5 | 4-5 | 4-5 |
Note: Fastness ratings are on a scale of 1 to 5 for washing and rubbing, and 1 to 8 for light fastness, with higher numbers indicating better performance. Data is compiled from various studies on disperse and other dye classes.[4]
Spectroscopic Properties and Dye Uptake
The color of a dye is determined by its absorption of light in the visible spectrum. The maximum absorption wavelength (λmax) is a key characteristic. For azo dyes, the λmax can be tuned by modifying the aromatic groups attached to the azo linkage. While the specific λmax for this compound is not detailed in the provided search results, a related study on the oxidation of 4-chloroaniline reported the formation of 4,4'-dichloroazobenzene as an orange compound with a maximal absorbance at 455 nm.[3]
Dye uptake is a measure of how efficiently a dye is transferred from the dyebath to the fiber. It is often quantified by the Kubelka-Munk (K/S) value, which relates the reflectance of the dyed fabric to the concentration of the dye. Higher K/S values indicate better dye uptake.
| Dye Class | Typical Substrate | Typical K/S Values (at 1% shade) |
| Disperse Azo Dyes | Polyester | 15 - 25 |
| Reactive Azo Dyes | Cotton | 10 - 20 |
| Acid Azo Dyes | Nylon | 12 - 22 |
Note: These are typical values and can vary significantly depending on the specific dye and dyeing conditions.[4]
Experimental Protocols
To ensure standardized and reproducible performance evaluation, the following experimental protocols are widely used in the textile industry.
Synthesis of Azo Dyes (Diazotization and Coupling)
The synthesis of azo dyes is a well-established two-step process.[6]
-
Diazotization: An aromatic amine is dissolved in a strong acid (e.g., hydrochloric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added to form the diazonium salt. Maintaining a low temperature is crucial as diazonium salts are unstable at higher temperatures.[7]
-
Coupling: The cold diazonium salt solution is slowly added to a solution of a coupling component (e.g., a phenol or another aromatic amine) dissolved in an alkaline solution. The azo dye precipitates out of the solution and can be isolated by filtration.[4]
Color Fastness Testing
Color fastness is a critical performance parameter that measures the resistance of a dye to fading or running under various conditions. Standardized ISO methods are used for these evaluations.[8]
-
Color Fastness to Light (ISO 105-B02): Dyed fabric samples are exposed to a controlled artificial light source that simulates natural daylight. The fading of the sample is compared against a set of standard blue wool references with known lightfastness ratings.
-
Color Fastness to Washing (ISO 105-C06): A dyed fabric specimen is agitated in a soap solution with undyed fabrics. The change in color of the specimen and the staining of the undyed fabrics are assessed using a grey scale.
-
Color Fastness to Rubbing (ISO 105-X12): A dyed fabric is rubbed with a dry and a wet white cotton cloth using a crockmeter. The amount of color transferred to the white cloths is evaluated using a grey scale for staining.
Conclusion
This compound, as a representative of disperse azo dyes, offers a viable option for dyeing synthetic fibers, with an expected performance profile of good to excellent fastness properties. While it faces competition from other dye classes, such as anthraquinones which may offer superior light fastness in certain shades, the versatility and cost-effectiveness of azo dyes ensure their continued importance in the textile industry. The selection of the optimal dye will ultimately depend on the specific requirements of the end application, including the desired shade, fastness properties, and cost considerations. Further research focusing on the direct benchmarking of this compound would be beneficial for a more precise performance assessment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4,4'-Dichloroazobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 7. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
- 8. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Methods for Bis-(4-chloro-phenyl)-diazene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Bis-(4-chloro-phenyl)-diazene. The information presented is intended to assist in method selection, validation, and cross-validation to ensure data integrity and consistency across different analytical platforms.
Introduction
This compound, also known as 4,4'-dichloroazobenzene, is an azo compound of interest in various fields of chemical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and impurity profiling. Cross-validation of analytical methods is a critical step to ensure that different laboratories or techniques produce comparable results, a fundamental requirement in regulated environments. This guide outlines the performance characteristics and detailed experimental protocols for two common analytical techniques: HPLC with UV detection and GC-MS.
Data Presentation: A Comparative Overview
Due to the limited availability of direct cross-validation studies for this compound in publicly accessible literature, the following tables present a summary of typical quantitative performance data for HPLC and GC-MS methods based on the analysis of analogous chlorinated aromatic and azo compounds. This data is illustrative and serves as a benchmark for what can be expected during the validation of methods for the target analyte.
Table 1: Comparison of HPLC and GC-MS Method Performance Characteristics
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 103% | 97 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (a shoulder absorption peak for the trans isomer is suggested around 390 nm)[1].
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Instrumentation:
-
GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Data acquisition and processing software.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for aromatic compounds[2].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2].
-
Injector Temperature: 280 °C[2].
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes[2].
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2].
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile solvent like dichloromethane or hexane (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in a suitable volatile solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
Mandatory Visualization
The following diagrams illustrate the logical workflows for a general analytical method and the cross-validation process.
General Analytical Workflow
Cross-Validation Logical Workflow
References
A Comparative Analysis of Cis-Trans Isomerization Kinetics in Halogenated Azobenzenes
The reversible cis-trans isomerization of azobenzenes, triggered by light and heat, has positioned them as pivotal components in the development of molecular switches, smart materials, and phototherapeutics. The introduction of halogen substituents onto the azobenzene scaffold provides a powerful tool for fine-tuning their photochemical and thermal properties. This guide offers a comparative study of the isomerization kinetics of various halogenated azobenzenes, supported by experimental data, to aid researchers in the selection and design of photoswitchable molecules for specific applications.
Quantitative Comparison of Isomerization Kinetics
The rate of cis-to-trans thermal isomerization and the quantum yields of photoisomerization are critical parameters that dictate the behavior of azobenzene-based systems. Halogen substitution, particularly at the ortho positions, profoundly influences these properties. The following tables summarize key kinetic data for a selection of halogenated azobenzenes.
Thermal Isomerization Kinetics
The thermal relaxation from the metastable cis isomer to the thermodynamically stable trans isomer is a first-order process. The half-life (t½) of the cis isomer is a crucial measure of its stability.
| Compound | Solvent | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |
| ortho-Fluoroazobenzene | D₂O | Ambient | 40 min (for PSS formation) | - | |
| Non-fluorinated Azobenzene | D₂O | Ambient | 80 min (for PSS formation) | - | |
| 4-Anilino-4'-nitroazobenzene | Various | - | Influenced by solvent polarity | - | [1][2] |
| Hydroxy-substituted Azobenzenes | Ethanol | - | Faster rates than unsubstituted | - | [3] |
Note: PSS refers to the photostationary state. The half-life for PSS formation indicates the time taken to reach a steady-state mixture of cis and trans isomers under ambient illumination.
Photochemical Isomerization Quantum Yields
The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., trans-to-cis isomerization) for each photon absorbed.
| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Φ (cis → trans) | Reference |
| Azobenzene | Methanol | 313 | 0.11 | - | |
| Azobenzene-modified ssDNA | Aqueous Buffer | - | 0.036 | - | [4] |
| Azobenzene-modified dsDNA | Aqueous Buffer | - | 0.0056 | - | |
| para-Substituted Azobenzenes | - | - | Varies with substituent | Varies with substituent | [5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and kinetic analysis of halogenated azobenzenes.
Synthesis of Halogenated Azobenzenes
The synthesis of asymmetrically substituted azobenzenes, including halogenated derivatives, is commonly achieved through several established methods:
-
Azo Coupling: This involves the reaction of a diazonium salt with an electron-rich aromatic compound. It is a versatile method for introducing a wide range of substituents.[6]
-
Mills Reaction: This reaction condenses an aromatic nitroso compound with an aniline derivative, offering a good route to asymmetrically substituted azobenzenes.[6]
-
Wallach Reaction: This method involves the acid-catalyzed rearrangement of azoxybenzenes to hydroxyazobenzenes, which can be further modified.[6]
Kinetic Measurements using UV-Vis Spectroscopy
UV-Vis absorption spectroscopy is a primary technique for monitoring the kinetics of azobenzene isomerization due to the distinct absorption spectra of the cis and trans isomers.
-
Sample Preparation:
-
Prepare a stock solution of the halogenated azobenzene in a spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO).
-
Dilute the stock solution to a concentration that yields a maximum absorbance of approximately 1.0-1.5 for the trans isomer to ensure adherence to the Beer-Lambert law.[7]
-
For sparingly soluble compounds, a concentrated stock solution in a solvent like DMSO can be prepared and subsequently diluted in an aqueous buffer.[4]
-
-
trans-to-cis Photoisomerization:
-
Record the initial UV-Vis absorption spectrum of the solution, which represents the 100% trans isomer.
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (typically in the UV region, e.g., 365 nm).[4]
-
Record the absorption spectra at regular intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.[7]
-
-
cis-to-trans Isomerization (Thermal and Photochemical):
-
Thermal Relaxation: Place the cuvette containing the PSS mixture in a temperature-controlled cell holder in the dark. Record spectra at regular time intervals to monitor the thermal back-isomerization to the trans form.[7]
-
Photochemical Back-Isomerization: Irradiate the PSS mixture with light of a wavelength corresponding to the n-π* transition of the cis isomer (typically in the visible region, e.g., >420 nm).[7] Record spectra intermittently until the original trans isomer spectrum is recovered.
-
-
Data Analysis:
-
The concentrations of the cis and trans isomers at any given time can be calculated from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.
-
The thermal cis-to-trans isomerization follows first-order kinetics. The rate constant (k) can be determined by fitting the time-dependent absorbance data to an exponential decay function. The half-life is then calculated as t½ = ln(2)/k.
-
Visualizing the Process
The following diagrams illustrate the key concepts and workflows in the study of azobenzene isomerization.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4’-Nitroazobenzene are Highly Influenced by Solvent Polarity | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The photo-isomerization of some azobenzene derivatives | Chemsrc ID:516497 [chemsrc.com]
- 6. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bis-(4-chloro-phenyl)-diazene
For Immediate Reference by Laboratory Professionals
The proper disposal of bis-(4-chloro-phenyl)-diazene is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated aromatic azo compound, it is classified as hazardous waste and must be managed according to stringent protocols. This guide provides essential, step-by-step instructions for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled environment.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent exposure.
| Protective Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and dust. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or aerosols. |
Emergency Procedures: In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted systematically to ensure the safety of laboratory personnel and compliance with environmental regulations.
-
Waste Segregation and Collection:
-
Container Labeling:
-
Use a chemically compatible and sealable container clearly labeled as "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound" and its CAS number (1602-00-2).
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
-
High-temperature incineration (above 900°C) is a potential disposal method for chlorinated hydrocarbons to ensure complete destruction.[2]
-
Experimental Protocols for Potential Treatment
While professional disposal is the recommended route, understanding potential degradation methods is valuable for researchers. Thermal decomposition is a recognized method for breaking down chlorinated organic compounds.
Thermal Decomposition:
Studies on the thermal decomposition of chlorinated hydrocarbons, such as dichloromethane (DCM) and chlorobenzene (MCB), have shown that temperatures above 900°C are necessary for their complete destruction.[2] This process typically occurs in a bubbling fluidized bed with an auxiliary fuel like LPG.[2] The primary products of complete combustion are expected to be carbon dioxide, water, nitrogen gas, and hydrogen chloride.
| Parameter | Value | Reference |
| Decomposition Onset (MCB) | ~300°C | [2] |
| 50% Decomposition (MCB) | ~540°C | [2] |
| Complete Destruction | >900°C | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Bis-(4-chloro-phenyl)-diazene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potentially hazardous compounds. This guide provides essential, immediate safety and logistical information for handling Bis-(4-chloro-phenyl)-diazene (CAS 1602-00-2), also known as 4,4'-Dichloroazobenzene. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required personal protective equipment and essential engineering controls.
| Protection Type | Specific Recommendations | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (inspect before use), and a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To avoid skin contact. Proper glove removal technique (without touching the glove's outer surface) should be followed. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. | To prevent inhalation of dust. |
| Engineering Controls | Work in a well-ventilated place. Use appropriate exhaust ventilation at places where dust is formed. | To minimize exposure to the chemical. |
Hazard Identification and First Aid
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.
Spill Response:
-
Use personal protective equipment.[1]
-
Avoid dust formation.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Ensure adequate ventilation.[1]
-
Evacuate personnel to safe areas.[1]
-
Sweep up and shovel into suitable containers for disposal.
Disposal:
-
Dispose of this material through a licensed professional waste disposal service.[1]
-
Contaminated packaging should be disposed of as an unused product.[1]
-
Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[2]
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
